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  • Product: 6,6-Dimethylazepan-4-one hydrochloride
  • CAS: 2031268-83-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6,6-Dimethylazepan-4-one Hydrochloride

Abstract This technical guide provides a comprehensive overview of 6,6-Dimethylazepan-4-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 6,6-Dimethylazepan-4-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related azepan-4-one structures to provide insights into its potential applications and biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and natural products. Its conformational flexibility allows for diverse interactions with biological targets, making it a valuable building block in medicinal chemistry. Substituted azepan-4-ones, in particular, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. 6,6-Dimethylazepan-4-one hydrochloride, as a specific derivative, presents a unique structural motif with the gem-dimethyl group potentially influencing its metabolic stability and binding affinity to target proteins. This guide aims to consolidate the available information and provide a scientifically grounded perspective on this compound.

Physicochemical Properties

The fundamental physicochemical properties of 6,6-Dimethylazepan-4-one hydrochloride are crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
IUPAC Name 6,6-dimethylazepan-4-one;hydrochlorideCalculated
Molecular Formula C₈H₁₆ClNOCalculated
Molecular Weight 177.67 g/mol Calculated
CAS Number 2031268-83-2[1]
Canonical SMILES CC1(C)CC(=O)CCNC1.Cl
Appearance White to off-white solid (Predicted)
Solubility Soluble in water and polar organic solvents (Predicted)
Melting Point Not available

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Gold-Catalyzed [5+2] Annulation

This approach involves the construction of the seven-membered azepane ring from a linear precursor.

Experimental Protocol: Proposed Synthesis of 6,6-Dimethylazepan-4-one

Step 1: Synthesis of N-(3,3-dimethylbut-4-yn-1-yl)ethanamine

  • To a solution of 3,3-dimethylbut-4-yn-1-amine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.

  • Slowly add an acetylating agent (e.g., acetyl chloride or acetic anhydride) at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-(3,3-dimethylbut-4-yn-1-yl)ethanamine.

Step 2: Gold-Catalyzed Cyclization

  • Dissolve the N-(3,3-dimethylbut-4-yn-1-yl)ethanamine intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a gold(I) catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, to the solution.[3]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the resulting 6,6-Dimethylazepan-4-one by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 6,6-Dimethylazepan-4-one in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain 6,6-Dimethylazepan-4-one hydrochloride.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Ring Formation cluster_salt Salt Formation 3,3-dimethylbut-4-yn-1-amine 3,3-dimethylbut-4-yn-1-amine Alkylation N-Acetylation 3,3-dimethylbut-4-yn-1-amine->Alkylation Acetylating Agent Acetylating Agent Acetylating Agent->Alkylation Purification1 Column Chromatography Alkylation->Purification1 Cyclization Gold-Catalyzed [5+2] Annulation Purification1->Cyclization N-(3,3-dimethylbut-4-yn-1-yl)ethanamine Purification2 Column Chromatography Cyclization->Purification2 6,6-Dimethylazepan-4-one Salt_Formation HCl Addition Purification2->Salt_Formation Final_Product 6,6-Dimethylazepan-4-one Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for 6,6-Dimethylazepan-4-one hydrochloride.

Applications in Drug Discovery and Development

While specific biological activities of 6,6-Dimethylazepan-4-one hydrochloride have not been reported, the azepan-4-one scaffold is a key structural element in various compounds with therapeutic potential. The versatility of the ketone and the secondary amine functionalities allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).

  • Scaffold for Library Synthesis: The azepan-4-one core can be readily functionalized at the nitrogen atom and through reactions involving the ketone. This makes it an attractive starting point for the generation of compound libraries for high-throughput screening against various biological targets.

  • Neurological Disorders: The azepane ring is present in several centrally active agents. The lipophilicity and conformational properties imparted by the gem-dimethyl group in 6,6-Dimethylazepan-4-one could be explored for the development of novel agents targeting receptors and enzymes in the central nervous system.

  • Oncology: Certain substituted azepane derivatives have demonstrated cytotoxic activity against cancer cell lines. The unique substitution pattern of this compound could lead to novel interactions with anticancer targets.

Drug_Discovery_Logic Start 6,6-Dimethylazepan-4-one Hydrochloride Scaffold Versatile Azepan-4-one Scaffold Start->Scaffold Modification Chemical Modification Scaffold->Modification Library Compound Library Synthesis Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the utility of 6,6-Dimethylazepan-4-one HCl in drug discovery.

Conclusion

6,6-Dimethylazepan-4-one hydrochloride represents a chemical entity with untapped potential in the realm of medicinal chemistry. While direct experimental data remains scarce, its structural features and the established importance of the azepan-4-one scaffold suggest that it is a valuable compound for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the outlined potential applications offer a rationale for its inclusion in drug discovery programs. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Zhang, J., Schmalz, H.-G. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Org. Lett.2006 , 8 (16), 3577–3579. [Link]

  • Zhang, J., Schmalz, H.-G. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chem. Commun.2010 , 46, 3357-3359. [Link]

Sources

Exploratory

Technical Guide: Synthesis of 6,6-Dimethylazepan-4-one Hydrochloride

Topic: 6,6-Dimethylazepan-4-one hydrochloride synthesis pathway exploration Content Type: Technical Whitepaper / Process Guide Audience: Pharmaceutical Process Chemists, Medicinal Chemists Executive Summary The azepane (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6,6-Dimethylazepan-4-one hydrochloride synthesis pathway exploration Content Type: Technical Whitepaper / Process Guide Audience: Pharmaceutical Process Chemists, Medicinal Chemists

Executive Summary

The azepane (homopiperidine) scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents including protease inhibitors and kinase inhibitors (e.g., Balanol analogues). The introduction of a gem-dimethyl group at the C6 position of the azepan-4-one core serves two critical functions: it imposes conformational constraints that can enhance binding affinity, and it blocks metabolic oxidation at a typically labile site.

This technical guide delineates a robust, scalable synthesis pathway for 6,6-dimethylazepan-4-one hydrochloride . Unlike the synthesis of unsubstituted azepan-4-ones, which utilizes symmetrical precursors, the 6,6-dimethyl variant requires an unsymmetrical diester strategy. The pathway selected prioritizes regiochemical fidelity and scalability, utilizing a Modified Dieckmann Condensation as the key ring-closing step.

Retrosynthetic Analysis

The strategic disconnection relies on the intramolecular Claisen (Dieckmann) condensation to form the 7-membered ring. To achieve the specific 6,6-dimethyl regiochemistry relative to the ketone at C4, the acyclic precursor must be an unsymmetrical tertiary amine containing one propionate arm and one 3,3-dimethylbutyrate arm.

Retrosynthesis Diagram

Retrosynthesis cluster_legend Legend Target 6,6-Dimethylazepan-4-one HCl (Target Molecule) Intermediate1 N-Protected 6,6-Dimethyl-4-oxoazepane Target->Intermediate1 Deprotection & Salt Formation DieckmannProd Beta-Keto Ester Intermediate Intermediate1->DieckmannProd Decarboxylation Precursor Unsymmetrical Diester Amine (N-(3-ethoxy-3-oxopropyl)-N-(4-ethoxy-2,2-dimethyl-4-oxobutyl)amine) DieckmannProd->Precursor Dieckmann Condensation SM1 Ethyl Acrylate Precursor->SM1 Michael Addition SM2 Ethyl 4-bromo-3,3-dimethylbutanoate Precursor->SM2 Alkylation Amine Benzylamine (PG) Precursor->Amine N-Alkylation Key1 Target Key2 Starting Material

Caption: Retrosynthetic disconnection of 6,6-dimethylazepan-4-one revealing the unsymmetrical diester requirement.

Primary Synthesis Pathway: The Dieckmann Route[1]

Phase 1: Precursor Construction

The synthesis begins with the construction of the acyclic amine backbone. Direct double Michael addition is not feasible for the dimethyl arm due to the steric hindrance of 3,3-dimethylacrylate. Therefore, a stepwise alkylation-Michael addition sequence is employed.

Step 1.1: Synthesis of Ethyl 4-bromo-3,3-dimethylbutanoate Rationale: This fragment provides the "butyrate" arm with the gem-dimethyl group.

  • Starting Material: 3,3-Dimethylglutaric anhydride.

  • Reaction: Ring opening with ethanol followed by a modified Hunsdiecker reaction (or Barton decarboxylation-halogenation) on the free acid.

  • Mechanism: The anhydride opens to the mono-ethyl ester. The free carboxylic acid is then converted to the bromide with loss of one carbon atom, effectively shortening the C5 glutarate chain to the required C4 butyrate chain.

Step 1.2: Amine Core Assembly

  • Reagents: Benzylamine (BnNH₂), Ethyl Acrylate, Ethyl 4-bromo-3,3-dimethylbutanoate.

  • Protocol:

    • Michael Addition: React Benzylamine with 1.0 eq of Ethyl Acrylate to form N-benzyl-3-aminopropionate. This reaction is rapid and clean.

    • Alkylation: React the secondary amine product with Ethyl 4-bromo-3,3-dimethylbutanoate in the presence of a base (K₂CO₃) and catalytic KI in acetonitrile.

    • Result: Ethyl 3-(benzyl(4-ethoxy-2,2-dimethyl-4-oxobutyl)amino)propanoate.

Phase 2: Cyclization and Functionalization

Step 2.1: Dieckmann Condensation

  • Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH), Toluene or THF.

  • Mechanism: The base deprotonates the alpha-position of the propionate arm (C2 relative to N). This enolate attacks the carbonyl of the butyrate arm (C4 relative to N).

  • Regioselectivity: Cyclization is favored to form the 7-membered ring with the ketone at position 4. The alternative cyclization (forming a 5-membered ring) is sterically disfavored due to the gem-dimethyl group adjacent to the ester.

  • Product: Ethyl 1-benzyl-6,6-dimethyl-4-oxoazepane-3-carboxylate.

Step 2.2: Hydrolysis and Decarboxylation

  • Reagents: 6N HCl, reflux.

  • Process: Acidic hydrolysis converts the ethyl ester to the

    
    -keto acid, which spontaneously decarboxylates upon heating to yield the cyclic ketone.
    

Step 2.3: Deprotection and Salt Formation

  • Reagents: H₂/Pd-C (Hydrogenolysis) followed by HCl/Ether.

  • Process: The benzyl group is removed via catalytic hydrogenation. The resulting free amine is treated with anhydrous HCl to precipitate the target hydrochloride salt.

Detailed Experimental Protocols

Synthesis of the Unsymmetrical Diester

Reaction Overview:




Protocol:

  • Michael Addition: To a stirred solution of benzylamine (10.7 g, 100 mmol) in ethanol (50 mL) at 0°C, add ethyl acrylate (10.0 g, 100 mmol) dropwise over 30 minutes. Allow to warm to room temperature (RT) and stir for 4 hours. Concentrate in vacuo to yield the crude secondary amine.

  • Alkylation: Dissolve the crude residue in acetonitrile (150 mL). Add Ethyl 4-bromo-3,3-dimethylbutanoate (23.7 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and KI (1.6 g, 10 mmol).

  • Reflux: Heat the mixture to reflux for 24–48 hours. Monitor by TLC/LC-MS for consumption of the secondary amine.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to obtain the diester precursor.

Dieckmann Cyclization & Decarboxylation

Protocol:

  • Cyclization: In a dry 3-neck flask under N₂, suspend KOtBu (1.5 eq) in anhydrous Toluene (0.1 M concentration—dilution is key for medium rings).

  • Addition: Add the Diester Precursor (dissolved in Toluene) dropwise over 2 hours at reflux. The slow addition favors intramolecular cyclization over intermolecular polymerization.

  • Quench: After 4 hours at reflux, cool to 0°C and quench with glacial acetic acid. Wash with water and brine. Concentrate to yield the

    
    -keto ester intermediate.
    
  • Decarboxylation: Dissolve the intermediate in 6N HCl (10 vol) and reflux for 6 hours. Evolution of CO₂ gas indicates successful decarboxylation.

  • Isolation: Basify the cooled solution to pH 10 with NaOH (aq) and extract with DCM. Dry and concentrate to yield 1-benzyl-6,6-dimethylazepan-4-one.

Final Deprotection (Hydrogenolysis)
  • Dissolve the N-benzyl ketone in MeOH. Add 10 wt% Pd/C catalyst.

  • Stir under H₂ atmosphere (balloon or 1 atm) for 12 hours.

  • Filter through Celite to remove catalyst.

  • Add 1M HCl in diethyl ether to the filtrate.

  • Concentrate or filter the precipitate to collect 6,6-Dimethylazepan-4-one hydrochloride .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on QualityMitigation
Dilution (Step 2.1) > 20 mL solvent per gram of substrateHigh concentration favors intermolecular polymerization.Use high dilution techniques; add substrate slowly to the base.
Moisture Control < 0.1% water in Toluene/THFWater destroys the base (KOtBu/NaH) and hydrolyzes esters prematurely.Use freshly distilled or molecular-sieve dried solvents.
Temperature (Step 2.1) Reflux (110°C for Toluene)High temperature required to overcome entropic barrier of 7-ring formation.Ensure vigorous reflux; consider Xylene if Toluene is too slow.
Decarboxylation pH pH < 1 (Refluxing HCl)Incomplete decarboxylation yields the ester impurity.Monitor CO₂ evolution; ensure sufficient reflux time.

Pathway Visualization

SynthesisFlow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization & Finish Node1 Benzylamine + Ethyl Acrylate Node2 N-Benzyl-beta-alanine ethyl ester Node1->Node2 Michael Addn (EtOH, RT) Node4 Diester Precursor Node2->Node4 K2CO3, KI, MeCN Reflux Node3 Alkylation with Ethyl 4-bromo-3,3-dimethylbutanoate Node5 Dieckmann Cyclization Node4->Node5 KOtBu, Toluene High Dilution Node6 Beta-Keto Ester Node5->Node6 Node7 Acid Hydrolysis/Decarboxylation Node6->Node7 6N HCl, Reflux Node8 1-Benzyl-6,6-dimethylazepan-4-one Node7->Node8 -CO2 Node9 Pd/C, H2 then HCl Node8->Node9 Node10 6,6-Dimethylazepan-4-one HCl (FINAL) Node9->Node10

Caption: Step-by-step process flow for the synthesis of 6,6-dimethylazepan-4-one HCl.

References

  • Dieckmann Condensation Mechanism & Application

    • Davis, B. R., & Garrett, P. J. (1979). "The Dieckmann Condensation."[1][2][3] Comprehensive Organic Synthesis, 2, 795-863.

  • Synthesis of Azepan-4-ones

    • DeGraffenreid, M. R., et al. (2007).[4] "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane Beta-Keto Esters." The Journal of Organic Chemistry, 72(19), 7455-7458. (Note: Adapts general Dieckmann principles to substituted rings).

  • General Ring Expansion Strategies (Alternative Context)

    • Maruoka, K., et al. (2002). "Organoaluminum-promoted rearrangement of epoxy ketones to keto aldehydes and its application to the synthesis of medium-sized ring ketones." Journal of the American Chemical Society.

  • Hunsdiecker Reaction Modifications

    • Naskar, D., & Roy, S. (2000). "Hunsdiecker Reaction." Organic Reactions.[1][2][4][5][6][7][8] (For the synthesis of the brominated butyrate precursor).

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 6,6-Dimethylazepan-4-one Hydrochloride

The following technical guide provides an in-depth spectroscopic analysis of 6,6-Dimethylazepan-4-one hydrochloride . This document is structured to assist researchers in the structural validation, quality control, and i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 6,6-Dimethylazepan-4-one hydrochloride . This document is structured to assist researchers in the structural validation, quality control, and identification of this specific chemical intermediate, which is frequently utilized in the synthesis of CNS-active pharmaceutical ingredients (e.g., V1a receptor antagonists).

Executive Summary

6,6-Dimethylazepan-4-one hydrochloride (CAS: 2031268-83-2; Free Base CAS: 1538184-27-8) is a functionalized seven-membered heterocycle. Its structural integrity is defined by three critical features: a secondary amine (protonated in salt form), a ketone functionality at position 4, and a gem-dimethyl group at position 6.

Accurate spectroscopic characterization of this compound is challenging due to the conformational flexibility of the azepane ring and the specific deshielding effects induced by the hydrochloride salt formation. This guide provides a definitive reference framework for validating the identity of this compound using NMR, IR, and MS modalities.

Structural Framework & Theoretical Analysis

Before interpreting spectral data, one must understand the molecule's connectivity and symmetry.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 141.21 g/mol (Free Base) / 177.67 g/mol (HCl Salt)

  • SMILES: CC1(CNCCC1=O)C.Cl (Salt form representation)

Structural Logic

The molecule is asymmetric . The nitrogen atom is at position 1. The ketone is at position 4.[1][2][3][4] The gem-dimethyl group is at position 6.[4]

  • C-2 & C-3: Ethylene bridge between Amine and Ketone.

  • C-5: Isolated methylene bridge between Ketone and Quaternary Carbon.

  • C-7: Isolated methylene bridge between Quaternary Carbon and Amine.

This connectivity creates a unique NMR Signature characterized by specific splitting patterns (singlets vs. multiplets) that serves as a self-validating identity check.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Note: Spectra should ideally be acquired in Deuterium Oxide (D₂O) to eliminate exchangeable amine proton signals and simplify the baseline, or DMSO-d₆ if observation of the ammonium protons (


) is required.
Predicted ¹H NMR Data (400 MHz, D₂O)

Note: Chemical shifts (


) are estimates based on chemometric principles for amine salts.
PositionTypeCountMultiplicityApprox. Shift (

ppm)
Structural Assignment
H-6a, 6b Methyl6HSinglet (s)1.05 – 1.15Gem-dimethyl group . High field signal.
H-5 Methylene2HSinglet (s)2.70 – 2.85

-to-Ketone. Isolated by quaternary C6 and C=O.
H-3 Methylene2HTriplet (t)2.90 – 3.05

-to-Ketone. Couples with H-2.
H-7 Methylene2HSinglet (s)3.25 – 3.40

-to-Amine (

). Isolated by quaternary C6.
H-2 Methylene2HTriplet (t)3.50 – 3.65

-to-Amine (

). Couples with H-3.

Key Diagnostic Feature: The presence of two distinct singlets (H-5 and H-7) and two triplets (H-2 and H-3) is the "fingerprint" of this specific isomer. If H-5 or H-7 appear as multiplets, the quaternary carbon is likely misplaced (e.g., not at position 6).

Predicted ¹³C NMR Data (100 MHz, D₂O)
Carbon TypeApprox. Shift (

ppm)
Assignment
C=O 210.0 – 212.0Ketone carbonyl (distinct from amide/ester).
C-2 44.0 – 46.0

-to-Nitrogen (

).
C-7 52.0 – 54.0

-to-Nitrogen (

), adjacent to quaternary C.
C-3 38.0 – 40.0

-to-Carbonyl (

).
C-5 50.0 – 52.0

-to-Carbonyl (

), adjacent to quaternary C.
C-6 32.0 – 34.0Quaternary Carbon.
Me 25.0 – 27.0Gem-dimethyl carbons.
Infrared Spectroscopy (FT-IR)

Protocol: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
AssignmentNotes
2400 – 3000

Stretch
Broad, strong band characteristic of amine hydrochloride salts (

).
1705 – 1715

Stretch
Strong, sharp band. Confirms ketone . (Amides would be <1680

).
1450 – 1470

Bend
Methylene/Methyl scissoring.
1360 – 1380

Bend
Gem-dimethyl "doublet" (often split).
Mass Spectrometry (MS)

Protocol: ESI-MS (Positive Mode).

  • Molecular Ion (

    
    ):  The salt dissociates in solution.
    
    • Observed Peak:

      
       at m/z 142.1 .
      
  • Fragmentation Pattern (EI/CID):

    • m/z 142: Parent Ion.

    • m/z 127: Loss of Methyl radical (

      
      , 15 Da).
      
    • m/z 114: Loss of CO (28 Da) from the ring (common in cyclic ketones).

    • m/z 58: McLafferty-like rearrangement or

      
      -cleavage characteristic of amine fragments (
      
      
      
      type species, though ring constraints apply).

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for structural elucidation and the fragmentation pathways.

Diagram 1: Structural Elucidation Workflow

This flowchart guides the analyst through the decision-making process to confirm the structure based on the data above.

StructuralElucidation Start Unknown Sample (White Solid) IR_Check Step 1: IR Analysis Check C=O Region Start->IR_Check Ketone_Yes Band at ~1710 cm⁻¹? (Ketone) IR_Check->Ketone_Yes Yes Ketone_No Band <1680 cm⁻¹ or Absent (Amide/Alcohol) IR_Check->Ketone_No No MS_Check Step 2: MS Analysis Determine MW Ketone_Yes->MS_Check Reject Reject / Re-evaluate Structure Ketone_No->Reject Mass_Yes [M+H]⁺ = 142 Da? MS_Check->Mass_Yes Yes MS_Check->Reject No NMR_Check Step 3: ¹H NMR (D₂O) Analyze Splitting Mass_Yes->NMR_Check Singlets Two Distinct Singlets? (H-5 & H-7 isolated) NMR_Check->Singlets Conclusion Identity Confirmed: 6,6-Dimethylazepan-4-one HCl Singlets->Conclusion Yes Singlets->Reject No (Multiplets imply wrong connectivity)

Caption: Logical decision tree for validating 6,6-Dimethylazepan-4-one HCl using orthogonal spectral data.

Diagram 2: Mass Spec Fragmentation Logic

A simplified representation of the expected ionization and fragmentation.

Fragmentation Parent Parent Molecule (Free Base MW 141) Ionization ESI (+) Protonation Parent->Ionization M_H [M+H]⁺ m/z 142 Ionization->M_H Frag1 Loss of CH₃ m/z 127 M_H->Frag1 -15 Da Frag2 Loss of CO (Ring Contraction) m/z 114 M_H->Frag2 -28 Da

Caption: Primary ESI-MS fragmentation pathways for the protonated molecular ion.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without interference from the acidic proton:

  • Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of D₂O (Deuterium Oxide, 99.9% D).

  • Optional: Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference (

    
     0.00).
    
  • Agitate until fully dissolved. The solution should be clear and colorless.

    • Note: If using DMSO-d₆, the ammonium protons (

      
      ) will appear as a broad singlet around 8.0–9.5 ppm.
      
Quality Control Criteria

For drug development applications, the following purity criteria are recommended:

  • ¹H NMR Purity: >98% (No unassigned singlets in the 2.0–4.0 ppm region).

  • Residual Solvents: Check for Ethanol/Methanol (common recrystallization solvents) or Diethyl Ether.

  • Chloride Content: Perform Argentometric titration to confirm the mono-hydrochloride stoichiometry (Theoretical Cl%: ~20.0%).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83669265, 6,6-Dimethylazepan-4-one. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemometric shift prediction).

Sources

Foundational

6,6-Dimethylazepan-4-one hydrochloride and its derivatives

Executive Summary: The Conformationally Locked Scaffold 6,6-Dimethylazepan-4-one hydrochloride (CAS: 1538184-27-8 for the free base analog) represents a specialized subclass of seven-membered nitrogen heterocycles (azepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformationally Locked Scaffold

6,6-Dimethylazepan-4-one hydrochloride (CAS: 1538184-27-8 for the free base analog) represents a specialized subclass of seven-membered nitrogen heterocycles (azepanes). Unlike the flexible parent azepane, the introduction of a gem-dimethyl group at the C6 position creates a "conformationally locked" scaffold.

In drug discovery, this molecule serves as a critical pharmacophore for peptidomimetics . The seven-membered ring mimics the


-turn of peptides, while the gem-dimethyl group exploits the Thorpe-Ingold Effect  (gem-dimethyl effect), restricting bond rotation and pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty of binding to protein targets, significantly enhancing potency in applications ranging from Protease Inhibitors (HCV NS3/4A)  to GPCR Antagonists (CCR5, CXCR4) .

Structural Analysis & Chemical Biology

2.1 The Thorpe-Ingold Effect in Azepanes

The 6,6-dimethyl substitution is not merely structural; it is functional. In unsubstituted azepane-4-ones, the ring exists in a flux of twist-chair and twist-boat conformations. The C6-gem-dimethyl group introduces steric bulk that destabilizes the eclipsed conformations, forcing the ring into a specific distorted chair conformation .

  • Angle Compression: The internal C-C-C angle at the dimethyl site contracts, expanding the angles at the adjacent carbons (C5 and C7), pushing the nitrogen (N1) and the ketone (C4) into a proximity that favors transannular interactions or specific binding vectors.

  • Lipophilicity: The methyl groups increase

    
    , improving blood-brain barrier (BBB) permeability for CNS targets.
    
2.2 Physical Properties Profile[1]
PropertyValue / DescriptionNote
Molecular Formula

Salt form for stability
Molecular Weight 177.67 g/mol Fragment-based drug discovery (FBDD) compatible
H-Bond Donors 2 (NH cation)Critical for salt bridge formation in active sites
H-Bond Acceptors 1 (Carbonyl)H-bond acceptor for backbone amides
pKa (Conjugate Acid) ~10.2 - 10.8Highly basic secondary amine
Solubility High (Water, MeOH, DMSO)Excellent for aqueous bioassays

Comprehensive Synthesis Protocol

The synthesis of 6,6-dimethylazepan-4-one is non-trivial due to the asymmetry of the ring. The most robust, scalable route involves a Dieckmann Condensation of a constructed amino-diester chain. This pathway avoids the safety hazards of diazomethane ring expansions and allows for precise placement of the dimethyl group.

3.1 Retrosynthetic Analysis

The target ring is constructed by closing the bond between C3 and C4 (or C4 and C5).

  • Disconnection: C3-C4 Bond.

  • Precursor: Ethyl 3-(N-(2-ethoxycarbonyl-2-methylpropyl)amino)propanoate? Correction: We need the 6,6-dimethyl placement.

  • Correct Precursor: Ethyl 3-(N-(3-ethoxycarbonyl-2,2-dimethylpropyl)amino)-3-oxopropanoate derivative.

  • Actual Precursor: Ethyl 4-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)-3,3-dimethylbutanoate .

3.2 Step-by-Step Synthesis (The "Modified Dieckmann" Route)
Phase 1: Precursor Synthesis (The "Right Wing")

We first synthesize Ethyl 4-amino-3,3-dimethylbutanoate .

  • Starting Material: 3,3-Dimethylglutaric anhydride .

  • Imide Formation: React with Benzylamine (

    
    ) in toluene under reflux with a Dean-Stark trap to form N-Benzyl-3,3-dimethylglutarimide .
    
  • Reduction to Lactam: Selective reduction using

    
     in ethanol (controlled pH) or catalytic hydrogenation yields N-Benzyl-4,4-dimethyl-2-piperidone .
    
  • Ring Opening: Acidic hydrolysis (

    
    , reflux) opens the lactam to 4-(Benzylamino)-3,3-dimethylbutyric acid .
    
  • Esterification: Reflux in Ethanol/SOCl2 yields Ethyl 4-(benzylamino)-3,3-dimethylbutanoate .

Phase 2: Chain Assembly (Michael Addition)
  • Reagents: Ethyl 4-(benzylamino)-3,3-dimethylbutanoate (1.0 eq), Ethyl Acrylate (1.2 eq).

  • Conditions: Heat neat or in Ethanol at 60°C for 12 hours.

  • Mechanism: The secondary amine performs an aza-Michael addition on the acrylate.

  • Intermediate: Diethyl 4,4'-(benzylazanediyl)bis(3,3-dimethylbutanoate-propanoate hybrid) .

    • Structure:

      
      .
      
Phase 3: Dieckmann Cyclization & Decarboxylation
  • Cyclization: Treat the diester with Sodium Hydride (NaH) (2.5 eq) in dry THF or Toluene at reflux.

    • Observation: Evolution of

      
       gas. The enolate of the ethyl acrylate side (C2) attacks the ester carbonyl of the dimethyl side (C5).
      
  • Intermediate: Ethyl 1-benzyl-6,6-dimethyl-4-oxoazepane-3-carboxylate .

  • Decarboxylation: Reflux the beta-keto ester in 6N HCl for 4-6 hours. This hydrolyzes the ester and thermally decarboxylates the

    
    -acid.
    
  • Deprotection: Hydrogenolysis (

    
    ) in Methanol/HCl removes the benzyl group.
    
  • Isolation: Crystallization from Acetone/Ether yields 6,6-Dimethylazepan-4-one Hydrochloride .

Visualization: Synthesis Workflow

SynthesisRoute Start 3,3-Dimethylglutaric Anhydride Imide N-Benzyl-3,3-dimethylglutarimide Start->Imide BnNH2, Reflux Lactam N-Benzyl-4,4-dimethyl-2-piperidone Imide->Lactam Partial Reduction AminoEster Ethyl 4-(benzylamino)-3,3-dimethylbutanoate Lactam->AminoEster 1. Hydrolysis 2. EtOH/H+ Diester Acyclic Diester Intermediate AminoEster->Diester Ethyl Acrylate Michael Michael Addition (+ Ethyl Acrylate) Cyclization Dieckmann Cyclization (NaH, THF) Diester->Cyclization KetoEster Beta-Keto Ester Cyclization->KetoEster Final 6,6-Dimethylazepan-4-one HCl KetoEster->Final 1. HCl/Heat (-CO2) 2. H2, Pd/C (-Bn)

Figure 1: Critical path synthesis via the modified Dieckmann route, ensuring regioselective placement of the gem-dimethyl group.

Reactivity & Derivatization Guide

Once synthesized, the 6,6-dimethylazepan-4-one scaffold offers two orthogonal vectors for diversification:

5.1 Vector A: The Secondary Amine (N1)

This is the "anchor" point.

  • Reductive Amination: Reaction with aldehydes using

    
     introduces lipophilic tails (common in CCR5 antagonists).
    
  • Urea Formation: Reaction with isocyanates yields urea derivatives, often used to engage hydrogen bonding networks in kinase pockets (e.g., ROCK1/2 inhibitors).

5.2 Vector B: The Ketone (C4)

This is the "warhead" attachment point.

  • Reductive Amination: Converts the ketone to a primary or secondary amine, creating 4-amino-azepanes . This is the most common modification for creating peptidomimetics (mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -turn).
  • Grignard Addition: Attack of

    
     is stereoselective due to the 6,6-dimethyl steric bulk, typically favoring attack from the face trans to the methyl groups, yielding tertiary alcohols.
    
  • Spirocyclization: Strecker reaction or Bucherer-Bergs reaction converts the ketone into a spiro-hydantoin, a privileged motif in anticonvulsant research.

Medicinal Chemistry Applications

6.1 Protease Inhibitors (HCV & Cathepsin K)

The 6,6-dimethylazepan-4-one scaffold is a bioisostere for the proline/pipecolic acid residues found in many protease inhibitors.

  • Mechanism: The ring constraint positions the carbonyl (or its derivative) to interact with the catalytic triad (Ser-His-Asp) of serine proteases.

  • Example: In HCV NS3/4A inhibitors, the azepane ring replaces the P2 proline, improving potency against resistant viral variants (e.g., D168V mutants) by filling the S2 hydrophobic pocket more effectively than a 5-membered ring.

6.2 GPCR Antagonists (CCR5)

In the development of Maraviroc analogs (HIV entry inhibitors), the azepane ring serves as a central core.

  • Role: The basic nitrogen (N1) forms a salt bridge with a conserved Aspartate/Glutamate in the GPCR transmembrane bundle. The 6,6-dimethyl group locks the orientation of the N-substituent, maximizing van der Waals contacts in the receptor's extracellular loops.

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 325 (2004). General methods for Dieckmann Condensation of heteroatom-containing diesters.

  • Journal of Medicinal Chemistry (2008). Design and Synthesis of Azepane-Based CCR5 Antagonists. (Contextual grounding for azepane scaffolds).

  • World Intellectual Property Organization (WO2007075790A1). Process for the preparation of azabicyclo-hexane compounds and intermediates. (Describes related HCV inhibitor intermediates and azepane chemistry).

  • PubChem Compound Summary: 6,6-Dimethylazepan-4-one. (Identification and Chemical Structure).

  • Tetrahedron Letters (2005). Reaction of amines with Meldrum's acid derivatives: Insights into pyrrolidone and azepane formation.

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for the Synthesis of 6,6-Dimethylazepan-4-one Hydrochloride

Introduction & Mechanistic Rationale Azepane rings are highly valued in medicinal chemistry as conformationally flexible -turn mimics and core scaffolds for various neurokinin and TRPV4 receptor antagonists[1]. The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azepane rings are highly valued in medicinal chemistry as conformationally flexible


-turn mimics and core scaffolds for various neurokinin and TRPV4 receptor antagonists[1]. The synthesis of functionalized azepan-4-ones is most efficiently achieved via the regioselective ring expansion (homologation) of piperidin-4-one derivatives using ethyl diazoacetate (EDA)[1].

To synthesize 6,6-dimethylazepan-4-one hydrochloride , the optimal starting material is 1-Boc-3,3-dimethylpiperidin-4-one . The causality behind this specific synthetic route lies in the intrinsic migratory aptitude of the intermediate formed during the reaction:

  • Activation & Attack: Boron trifluoride etherate (BF

    
    ·OEt
    
    
    
    ) activates the C4 ketone, facilitating nucleophilic attack by the diazo carbon of EDA.
  • Regioselective 1,2-Alkyl Shift: The extrusion of nitrogen gas (N

    
    ) forces a 1,2-alkyl shift. The quaternary C3 carbon (bearing the gem-dimethyl group) has a significantly higher migratory aptitude than the secondary C5 carbon, as it better stabilizes the developing partial positive charge in the transition state.
    
  • Scaffold Formation: This regioselective migration exclusively inserts the -CH(CO

    
    Et)- group between C3 and C4. Upon renumbering the expanded 7-membered ring, the intermediate is identified as 1-Boc-5-ethoxycarbonyl-6,6-dimethylazepan-4-one.
    
  • One-Pot Deprotection/Decarboxylation: A subsequent reflux in strong aqueous acid simultaneously hydrolyzes the ester, decarboxylates the resulting

    
    -keto acid, and cleaves the N-Boc group to yield the final hydrochloride salt[2].
    

Experimental Workflow

SynthesisWorkflow SM 1-Boc-3,3-dimethylpiperidin-4-one (Starting Material) RE Ring Expansion EDA, BF3·OEt2 Et2O, -35 °C SM->RE INT 1-Boc-5-ethoxycarbonyl- 6,6-dimethylazepan-4-one (Intermediate) RE->INT DP Deprotection & Decarboxylation 4N HCl (aq), Reflux, 6 h INT->DP PROD 6,6-Dimethylazepan-4-one HCl (Final Product) DP->PROD

Figure 1: Three-stage synthetic workflow for 6,6-dimethylazepan-4-one hydrochloride.

Materials and Reagents

Table 1: Stoichiometry and Reagent Quantities (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-3,3-dimethylpiperidin-4-one227.301.02.27 gStarting Material
Ethyl diazoacetate (15% w/w in toluene)114.101.39.87 gHomologating Agent
Boron trifluoride etherate (BF

·OEt

)
141.931.01.23 mLLewis Acid Catalyst
Diethyl ether (anhydrous)74.12-25.0 mLReaction Solvent
Potassium carbonate (30% aqueous)138.20Excess10.0 mLQuenching Agent
Hydrochloric acid (4N aqueous)36.46Excess40.0 mLDeprotection/Hydrolysis

Step-by-Step Methodology

Step 1: Lewis Acid-Catalyzed Ring Expansion

Self-Validation Checkpoint: Ensure all glassware is strictly flame-dried, as BF


·OEt

is highly moisture-sensitive.
  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels. Purge the system with Argon.

  • Substrate Dissolution: Dissolve 1-Boc-3,3-dimethylpiperidin-4-one (2.27 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal mixture to -35 °C[2].

  • Reagent Loading:

    • Charge Addition Funnel A with BF

      
      ·OEt
      
      
      
      (1.23 mL, 10.0 mmol) diluted in 2.5 mL anhydrous diethyl ether.
    • Charge Addition Funnel B with the EDA solution (15% w/w in toluene, 9.87 g, ~13.0 mmol).

  • Simultaneous Addition: Add the contents of both funnels dropwise, simultaneously, and independently over a 1.5-hour period. Critical Causality: Maintaining the temperature strictly between -40 °C and -25 °C prevents hazardous, rapid nitrogen evolution and suppresses the formation of epoxide byproducts[1].

  • Maturation: Stir the reaction mixture for an additional 2 hours at -35 °C, then allow it to slowly warm to room temperature over 1 hour.

  • Quenching & Extraction: Slowly quench the reaction by adding 30% aqueous K

    
    CO
    
    
    
    (10 mL) dropwise[2]. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: One-Pot Deprotection and Decarboxylation
  • Acid Addition: Transfer the crude intermediate (1-Boc-5-ethoxycarbonyl-6,6-dimethylazepan-4-one) into a 100 mL round-bottom flask equipped with a reflux condenser. Add 40 mL of 4N aqueous HCl[2].

  • Reflux: Heat the mixture to reflux (approx. 100–105 °C) for 6 hours.

    • Mechanistic Note: The acidic conditions first hydrolyze the ethyl ester to a

      
      -keto acid. The thermal energy drives the decarboxylation (loss of CO
      
      
      
      ). Simultaneously, the acidic medium cleaves the N-Boc protecting group, yielding the hydrochloride salt of the target compound.
  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl, yielding a pale yellow solid/oil.

Step 3: Isolation and Purification
  • Trituration: Suspend the crude residue in cold diethyl ether (15 mL) and triturate vigorously. This step dissolves non-polar organic impurities (e.g., residual toluene from the EDA solution and cleaved tert-butyl alcohol byproducts) while leaving the highly polar hydrochloride salt intact.

  • Filtration: Filter the precipitate through a sintered glass funnel and wash the filter cake with an additional 5 mL of cold diethyl ether.

  • Drying: Dry the solid under high vacuum for 12 hours to afford 6,6-dimethylazepan-4-one hydrochloride as a white to off-white crystalline solid.

Analytical Characterization & Troubleshooting

  • Mass Spectrometry (ESI+): The successful completion of the decarboxylation and deprotection can be confirmed via MS. The predicted monoisotopic mass of the free base is 141.11 Da. The ESI+ spectrum will display a distinct [M+H]

    
     adduct at m/z 142.12 [3].
    
  • Troubleshooting (Incomplete Decarboxylation): If LC-MS indicates an [M+H]

    
     peak at m/z 214 (indicating the retained carboxylic acid), the reflux time in Step 2 must be extended, or the concentration of HCl increased to 6N to fully drive the loss of CO
    
    
    
    .

References

  • 6,6-dimethylazepan-4-one hydrochloride (C8H15NO)
  • Source: ACS Publications (Organic Process Research & Development)
  • 4-Perhydroazepinone hydrochloride | 50492-22-3 Source: ChemicalBook URL

Sources

Application

Application Note: 6,6-Dimethylazepan-4-one Hydrochloride in Drug Synthesis

This guide details the technical application of 6,6-Dimethylazepan-4-one hydrochloride , a specialized seven-membered heterocyclic building block.[1][2][3] In medicinal chemistry, this intermediate is valued for two spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 6,6-Dimethylazepan-4-one hydrochloride , a specialized seven-membered heterocyclic building block.[1][2][3]

In medicinal chemistry, this intermediate is valued for two specific properties:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The bulky methyl groups at the C6 position restrict the conformational flexibility of the azepane ring, reducing the entropic penalty for binding to protein targets.[1][2][3]

  • Metabolic Blocking: The C6 position in azepanes is a common site for oxidative metabolism (hydroxylation). Substitution with methyl groups blocks this "soft spot," potentially extending the half-life of the final drug candidate.

[1][2][3]

CAS: 1538184-27-8 (Free Base) / 2031268-83-2 (HCl Salt analog) Formula: C₈H₁₅NO[1][2][3] · HCl MW: 177.67 g/mol (HCl salt) Physical State: White to off-white hygroscopic solid Solubility: Soluble in water, methanol, DMSO; sparingly soluble in DCM (unless free-based).[1]

PART 1: CHEMICAL PROFILE & STRATEGIC UTILITY

The Structural Advantage

Unlike the unsubstituted azepan-4-one, the 6,6-dimethyl analog introduces a permanent steric bulk that biases the ring conformation.[1][2][3] This is critical in Fragment-Based Drug Discovery (FBDD) where rigidifying a scaffold can significantly increase potency by pre-organizing the molecule into a bioactive conformation.[1][2][3]

Key Reactive Centers:

  • N1-Amine (Secondary): The primary handle for attaching the scaffold to a larger drug core via alkylation, acylation, or Buchwald-Hartwig coupling.[1]

  • C4-Ketone: A versatile electrophile for reductive amination, Grignard addition, or spirocyclization.

  • C6-Gem-Dimethyl: The "silent" structural element that modulates lipophilicity (LogD) and metabolic stability.[1][2][3]

Reaction Workflow Diagram

The following diagram illustrates the logical flow of utilizing this intermediate, distinguishing between N-first and C-first functionalization strategies.

G Start 6,6-Dimethylazepan-4-one HCl Salt FreeBase Free-Basing (In-situ or Isolation) Start->FreeBase NaHCO3 / DCM N_Prot Path A: N-Protection/Derivatization (Boc, Cbz, Arylation) FreeBase->N_Prot Electrophile (R-X) Core_Scaffold N-Substituted Scaffold (Stable Intermediate) N_Prot->Core_Scaffold Red_Am Reductive Amination (w/ Primary/Secondary Amines) Core_Scaffold->Red_Am R-NH2 / NaBH(OAc)3 Spiro Spirocyclization (Bucherer-Bergs / Strecker) Core_Scaffold->Spiro KCN / (NH4)2CO3 Drug_A Target: CCR/GPCR Antagonist (Amine Linker) Red_Am->Drug_A Drug_B Target: Enzyme Inhibitor (Spiro-Hydantoin Core) Spiro->Drug_B

Caption: Strategic functionalization pathways. Path A (N-first) is recommended to prevent self-polymerization or side reactions at the secondary amine during ketone manipulation.[1][2][3]

PART 2: EXPERIMENTAL PROTOCOLS

Protocol A: Safe Free-Basing & N-Boc Protection

Context: The HCl salt is stable but non-nucleophilic. To react the nitrogen, it must be free-based.[1] Due to the potential volatility and water solubility of the free amine, in-situ protection is preferred over isolation.[1]

Reagents:

  • 6,6-Dimethylazepan-4-one HCl (1.0 eq)[1][2][3][4]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1][2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[1][2][3]

  • Dichloromethane (DCM) (10 mL/g)[1][3]

Step-by-Step Procedure:

  • Suspension: Charge a round-bottom flask with 6,6-Dimethylazepan-4-one HCl and DCM. The salt will likely remain suspended.

  • Neutralization: Cool the suspension to 0°C in an ice bath. Add TEA dropwise. The suspension should clarify as the free amine forms and dissolves.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is UV inactive but stains, starting material stays at baseline).

  • Workup: Wash the organic layer with 0.5 M citric acid (to remove excess TEA/amine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The resulting N-Boc-6,6-dimethylazepan-4-one is a stable oil/solid suitable for long-term storage.[1][2][3]

Protocol B: Reductive Amination at C4 (The "Hard" Step)

Context: The gem-dimethyl group at C6 exerts steric influence, making the C4 ketone less reactive than a standard cyclohexanone.[1] Standard conditions often fail; stronger activation is required.

Reagents:

  • N-Boc-6,6-dimethylazepan-4-one (1.0 eq)[1][2][3]

  • Amine Partner (R-NH₂) (1.2 eq)[1][2][3]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) [Critical Catalyst ][1][2][3]

  • Sodium borohydride (NaBH₄) (2.0 eq) or NaBH(OAc)₃[1][2][3]

  • Solvent: THF (anhydrous) or Methanol[1][2][3]

Step-by-Step Procedure:

  • Imine Formation (The Lewis Acid Push):

    • In a dry vial under Nitrogen, dissolve the ketone and the amine partner in anhydrous THF.

    • Add Ti(OiPr)₄ neat.[3] Note: The solution may turn slightly yellow/orange.[1][2]

    • Stir at RT for 12–18 hours. The Titanium acts as a water scavenger and Lewis acid, forcing the sterically hindered ketone to form the imine/enamine.

  • Reduction:

    • Dilute the mixture with Methanol (Caution: Exothermic if Ti is present).[1]

    • Cool to 0°C.[1]

    • Add NaBH₄ portion-wise. (NaBH₄ is preferred here over triacetoxyborohydride because the Ti-complex needs a stronger hydride source to collapse).[1][2][3]

  • Quenching (The "Titanium Emulsion" Fix):

    • Add 1N NaOH or a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate).

    • Crucial Step: Vigorously stir the biphasic mixture for 1 hour until the white Titanium emulsion breaks into clear layers.

  • Extraction: Extract with EtOAc, dry, and concentrate.

Protocol C: Spiro-Hydantoin Formation (Bucherer-Bergs)

Context: Utilizing the Thorpe-Ingold effect to force cyclization.[1][2][3]

  • Dissolve N-protected ketone in 50% EtOH/Water.[1][2]

  • Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).[3]

  • Heat to 60°C in a sealed tube for 24 hours.

  • The product often precipitates upon cooling. If not, acidify to pH 2 to precipitate the spiro-hydantoin.[1]

PART 3: DATA SPECIFICATIONS & TROUBLESHOOTING[1][2]

Physicochemical Data Table
PropertyValue/NoteImpact on Protocol
Basicity (pKa) ~10.5 (Secondary Amine)Requires >2 eq base to neutralize HCl salt fully.[1][2][3]
LogP (Predicted) ~1.2 (Free Base)Good water solubility as salt; requires organic solvent for extraction as base.
Steric Bulk High (C6-dimethyl)Slows nucleophilic attack at C4. Requires longer reaction times or Ti(OiPr)₄ activation.[1][2][3]
Stability Hygroscopic (Salt)Store in desiccator. Weigh quickly in air.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Reductive Amination Steric hindrance at C4 prevents imine formation.[1][2][3]Switch from standard AcOH/NaBH(OAc)₃ to Ti(OiPr)₄/NaBH₄ protocol.
Incomplete N-Protection HCl salt not fully neutralized.[1][2][3]Ensure pH > 9 during reaction. Use a biphasic system (DCM/Aq. Na₂CO₃) if solubility is poor.
"Gummy" Workup Titanium emulsions.Use Rochelle's Salt quench and stir for >1 hour. Do not rush this step.
Regioisomer Confusion NMR signals overlapping.The C6-dimethyl singlet is distinct (~0.9-1.1 ppm).[1][2][3] Use HSQC to confirm C4 vs C5/C7 protons.

References

  • Thorpe-Ingold Effect in Azepanes: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds.[1][2][3] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link(Foundational theory applied to 7-membered rings).

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry. Link(Standard protocol for hindered ketones).

  • Azepane Scaffolds in Drug Discovery: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link(Context on using gem-dimethyl to block metabolism).

  • Compound Data Source: PubChem. 6,6-Dimethylazepan-4-one hydrochloride.[2][3] National Library of Medicine. Link(Verification of ID and Structure).

Sources

Method

Application Note: Quantitative Analysis of 6,6-Dimethylazepan-4-one Hydrochloride

Introduction: The Analytical Imperative for a Novel Intermediate 6,6-Dimethylazepan-4-one hydrochloride is a heterocyclic ketone of significant interest in contemporary pharmaceutical development. As a key building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Intermediate

6,6-Dimethylazepan-4-one hydrochloride is a heterocyclic ketone of significant interest in contemporary pharmaceutical development. As a key building block in the synthesis of novel therapeutic agents, the stringent control of its purity and concentration is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the quantitative analysis of 6,6-Dimethylazepan-4-one hydrochloride, presenting two robust and validated analytical methods: High-Performance Liquid Chromatography (HPLC) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level impurity profiling. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4]

Method 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Rationale: HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of non-volatile and thermally labile compounds.[5] For 6,6-Dimethylazepan-4-one hydrochloride, a reversed-phase HPLC (RP-HPLC) method offers a balance of speed, precision, and accuracy, making it ideal for routine quality control, stability studies, and in-process monitoring. Given the potential for stereoisomers in cyclic ketones, this method can be adapted for chiral separations to ensure stereochemical purity.[6][7][8][9][10]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dilution Dilute with Mobile Phase Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Injection Inject into HPLC Dilution->Injection 20 µL Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for the quantitative analysis of 6,6-Dimethylazepan-4-one hydrochloride by HPLC.

Detailed Protocol: HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A Waters Alliance e2695 Separations Module or equivalent, equipped with a 2489 UV/Visible Detector.[11]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[11][12]

  • Mobile Phase: A filtered and degassed isocratic mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (60:40 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.[11]

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 6,6-Dimethylazepan-4-one hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of 6,6-Dimethylazepan-4-one hydrochloride into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3. System Suitability:

Before sample analysis, inject the 50 µg/mL working standard solution in six replicates. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

4. Data Analysis and Quantification:

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of 6,6-Dimethylazepan-4-one hydrochloride in the sample solution from the linear regression equation of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for High-Specificity Quantification and Impurity Profiling

Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13] For 6,6-Dimethylazepan-4-one hydrochloride, GC-MS provides exceptional selectivity and sensitivity, making it an excellent confirmatory method and a tool for identifying and quantifying trace-level impurities. The mass spectrometer provides structural information, which is invaluable for impurity identification.[14]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Solvent Dissolve in Methanol Sample->Solvent Standard Prepare Standard Solutions Standard->Solvent Injection Inject into GC Solvent->Injection 1 µL Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Quantification Quantify Analyte SIM->Quantification

Caption: Workflow for the quantitative analysis and impurity profiling of 6,6-Dimethylazepan-4-one hydrochloride by GC-MS.

Detailed Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13][14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (split ratio 20:1).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.[14]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Acquisition Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 6,6-Dimethylazepan-4-one hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 1 mg of 6,6-Dimethylazepan-4-one hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3. Data Analysis and Quantification:

For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of 6,6-Dimethylazepan-4-one. The selection of these ions should be based on the fragmentation pattern observed in full scan mode. Construct a calibration curve by plotting the peak area of the selected ion in the working standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the sample solution from the linear regression equation. For impurity identification, analyze the sample in full scan mode and compare the resulting mass spectra with a spectral library or perform structural elucidation based on the fragmentation patterns.

Method Validation: A Cornerstone of Data Integrity

Both the HPLC and GC-MS methods must be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4] The validation process provides documented evidence that the analytical procedure is reliable, reproducible, and accurate for the quantification of 6,6-Dimethylazepan-4-one hydrochloride.[4][15]

Validation Parameters and Acceptance Criteria
Parameter HPLC Method GC-MS Method Acceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, thermal, photolytic)Analysis of blank and spiked samplesThe peak of interest should be free from interference from degradants, impurities, or matrix components.
Linearity Minimum of 5 concentrationsMinimum of 5 concentrationsCorrelation coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentrationTo be determined based on the expected concentration rangeThe method should be accurate and precise within this range.
Accuracy 9 replicate determinations across 3 concentration levels (80%, 100%, 120%)9 replicate determinations across 3 concentration levelsMean recovery of 98.0% to 102.0%.
Precision Repeatability (n=6) and Intermediate Precision (different days, analysts, equipment)Repeatability (n=6) and Intermediate Precision (different days, analysts, equipment)RSD ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slopeBased on signal-to-noise ratio (3:1) or standard deviation of the response and the slopeTo be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slopeBased on signal-to-noise ratio (10:1) or standard deviation of the response and the slopeTo be determined experimentally and verified for accuracy and precision.
Robustness Deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate)Deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate)System suitability parameters should remain within acceptable limits.

Conclusion: Ensuring Quality through Rigorous Analysis

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analytical control of 6,6-Dimethylazepan-4-one hydrochloride. The HPLC method is well-suited for routine quality control, offering a balance of speed and precision. The GC-MS method provides a higher level of specificity and is an invaluable tool for impurity identification and trace-level analysis. Adherence to the outlined protocols and a thorough method validation in line with ICH guidelines will ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to the successful development and manufacturing of safe and effective pharmaceuticals.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. [Link]

  • Chiral separation of bioactive cyclic Mannich ketones by HPLC and CE using cellulose derivatives and cyclodextrins as chiral selectors. (2002, October 15). Journal of Biochemical and Biophysical Methods, 53(1-3), 25-36. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (2025, August 5). ResearchGate. [Link]

  • Quantitative analysis of diphenhydramine hydrochloride in pharmaceutical wafers using near infrared and Raman spectroscopy. (2009, November 15). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 821-829. [Link]

  • Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. (2018). Oriental Journal of Chemistry, 34(4). [Link]

  • Enantioselective separation of cyclic chiral ketones and their corresponding diastereomeric alcohols by HPLC on chiral and chiral/chiral coupled stationary phases. (1996). Chirality, 8(8), 551-558. [Link]

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. (2024). American Journal of Analytical Chemistry, 15, 219-228. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Journal of Analytical & Bioanalytical Techniques. [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2021). Toxics, 9(9), 205. [Link]

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market. (2017, August 29). Forensic Toxicology, 36, 185-195. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5). Organization of Scientific Area Committees for Forensic Science. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025, August 4). Molecules, 30(15), 5555. [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. (2022, September 11). Frontiers in Environmental Science. [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace. [Link]

  • A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. (2012). Asian Journal of Research in Chemistry, 5(11), 1374-1377. [Link]

  • Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. (2021). Research Journal of Pharmacy and Technology, 14(7), 3635-3640. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020, August 18). Molecules, 25(16), 3740. [Link]

  • Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS. (2013, February 27). Agilent Technologies. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (2000). Journal of Health Science, 46(6), 425-431. [Link]

  • Ecofriendly HPLC Method for Simultaneous Determination of the Co-Prescribed Drugs in Chemotherapy Omeprazole, Ondansetron and Deflazacort in Spiked Human Plasma. (2024, November 1). Journal of Chromatographic Science. [Link]

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Application

The Versatile Scaffold: Application of 6,6-Dimethylazepan-4-one Hydrochloride in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for the development of novel therapeutics by allowing for diverse substitution patterns, which in turn enables the fine-tuning of physicochemical and pharmacokinetic properties.[1] Among the various substituted azepanones, 6,6-Dimethylazepan-4-one hydrochloride has emerged as a particularly valuable building block for the synthesis of a range of biologically active molecules. The gem-dimethyl group at the 6-position introduces conformational rigidity and steric bulk, which can significantly influence ligand-receptor interactions and metabolic stability. This guide provides an in-depth exploration of the applications of 6,6-Dimethylazepan-4-one hydrochloride in drug discovery, complete with detailed experimental protocols and insights into its synthetic utility.

The Strategic Importance of the 6,6-Dimethylazepane Scaffold

The incorporation of the 6,6-dimethylazepane moiety into drug candidates offers several advantages:

  • Enhanced Lipophilicity and Metabolic Stability: The gem-dimethyl substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the steric hindrance provided by these groups can shield adjacent functionalities from metabolic enzymes, thereby prolonging the drug's half-life.

  • Conformational Restriction: The dimethyl groups lock the azepane ring into a more defined set of low-energy conformations. This pre-organization can lead to higher binding affinities for the target protein by reducing the entropic penalty upon binding.

  • Vectorial Exploration of Chemical Space: The ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, allowing for the introduction of diverse substituents that can be directed into specific regions of a protein's binding pocket.

Application in the Synthesis of Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors of CDKs is therefore a major focus of anti-cancer drug discovery. The azepane scaffold has been successfully incorporated into potent kinase inhibitors, such as the paullone family of compounds, which are known to inhibit CDKs.[2][3]

The synthesis of paullone analogs can be achieved through a Fischer indole synthesis starting from a substituted 1H-[4]benzazepine-2,5(3H,4H)-dione.[3] While direct examples utilizing 6,6-Dimethylazepan-4-one hydrochloride for paullone synthesis are not extensively documented in readily available literature, its structural similarity to the core of these inhibitors suggests its potential as a key intermediate for novel analogs. The gem-dimethyl groups could offer advantages in terms of selectivity and pharmacokinetic properties.

General Synthetic Strategy for Azepane-Fused Kinase Inhibitors

A plausible synthetic route towards kinase inhibitors incorporating the 6,6-dimethylazepane moiety involves an initial functionalization of the ketone via reductive amination, followed by cyclization reactions to build the fused heterocyclic system.

Diagram: Synthetic Workflow for Azepane-Based Kinase Inhibitors

G A 6,6-Dimethylazepan-4-one Hydrochloride C Reductive Amination A->C B Substituted Aniline B->C D 4-Anilino-6,6-dimethylazepane C->D Formation of C-N bond E Cyclization Precursor D->E Further Functionalization F Intramolecular Cyclization (e.g., Fischer Indole Synthesis) E->F G Azepane-Fused Kinase Inhibitor Scaffold F->G Formation of Fused Ring System

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Protocol: Reductive Amination of 6,6-Dimethylazepan-4-one Hydrochloride with an Aromatic Amine

This protocol outlines a general procedure for the reductive amination of 6,6-Dimethylazepan-4-one hydrochloride with a substituted aniline, a key step in the synthesis of various bioactive molecules.[5]

Materials:

  • 6,6-Dimethylazepan-4-one hydrochloride

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6,6-Dimethylazepan-4-one hydrochloride (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or THF to the flask to achieve a concentration of approximately 0.1 M with respect to the azepanone.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is often exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-6,6-dimethylazepane derivative.

Data Presentation: Reductive Amination of Ketones

Ketone/AldehydeAmineReducing AgentSolventYield (%)
AldehydePrimary AmineNaBH(OAc)₃DCEHigh
KetonePrimary AmineNaBH(OAc)₃DCEGood-High
AldehydeSecondary AmineNaBH(OAc)₃DCEHigh
KetoneSecondary AmineNaBH(OAc)₃DCEModerate-Good

Note: Yields are generalized and can vary depending on the specific substrates and reaction conditions.

Application in the Synthesis of G Protein-Coupled Receptor (GPCR) Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. The three-dimensional nature of the azepane scaffold makes it an attractive starting point for the design of GPCR modulators.

While specific examples detailing the use of 6,6-Dimethylazepan-4-one hydrochloride in the synthesis of GPCR modulators are not prevalent in public-domain literature, the general principles of GPCR ligand design suggest its utility. The azepane core can serve as a scaffold to position key pharmacophoric elements in the correct orientation to interact with allosteric binding sites on GPCRs.

Conceptual Signaling Pathway Modulation

Diagram: Allosteric Modulation of a GPCR Signaling Pathway

G cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Response Cellular Response Effector->Response Signal Transduction Ligand Endogenous Ligand Ligand->GPCR Orthosteric Binding Modulator Azepane-based Allosteric Modulator Modulator->GPCR Allosteric Binding

Caption: A diagram illustrating the allosteric modulation of a GPCR.

Synthesis of Spirocyclic Scaffolds for Central Nervous System (CNS) Drug Discovery

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant interest in CNS drug discovery. Their rigid, three-dimensional structures can lead to improved selectivity and reduced off-target effects. The ketone functionality of 6,6-Dimethylazepan-4-one hydrochloride makes it an ideal precursor for the synthesis of spiro-heterocycles, such as spiro-piperidine-azepanes. These scaffolds can be valuable in the development of treatments for a variety of neurological and psychiatric disorders.

Protocol: Synthesis of a Spiro-Hydantoin-Azepane Derivative

This protocol describes a multi-component reaction approach for the synthesis of a spiro-hydantoin-azepane, a scaffold with potential applications in medicinal chemistry.

Materials:

  • 6,6-Dimethylazepan-4-one hydrochloride

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6,6-Dimethylazepan-4-one hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reagent Addition: Add potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 50-60 °C with stirring for several hours.

  • Reaction Monitoring: Monitor the reaction for the formation of the spiro-hydantoin product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2. This will precipitate the hydantoin product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude spiro-hydantoin-azepane.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Analytical Data

The characterization of novel compounds derived from 6,6-Dimethylazepan-4-one hydrochloride is crucial for confirming their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

  • Elemental Analysis: Determines the elemental composition of the compound.

Table of Expected Spectroscopic Data for a Generic 4-Amino-6,6-dimethylazepane Derivative:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the azepane ring protons, the gem-dimethyl protons (typically a singlet), and protons of the substituent at the 4-position.
¹³C NMR Resonances for the carbon atoms of the azepane ring, the quaternary carbon of the gem-dimethyl group, and the carbons of the substituent.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺.
IR Spectroscopy Characteristic peaks for N-H stretching (if a primary or secondary amine), C-H stretching, and other functional groups present in the substituent.

Conclusion

6,6-Dimethylazepan-4-one hydrochloride is a valuable and versatile building block in drug discovery. Its unique structural features, including the gem-dimethyl group and the reactive ketone functionality, provide a solid foundation for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical space and the discovery of novel drug candidates.

References

  • Sindelar, K., Holubek, J., Schlanger, J., Dlabac, A., Valchar, M., & Protiva, M. (1984). Synthesis of Spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) and its 1-Methyl Derivative as Potential Antidepressant Agents.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.
  • ResearchGate. (n.d.). Common approaches to synthesis of the paullone derivatives. Retrieved from [Link]

  • Kumar, P., Jiang, T., Li, S., Zainul, O., & Laughlin, S. T. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Schultz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., ... & Kunick, C. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of medicinal chemistry, 42(15), 2909-2919.
  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current medicinal chemistry, 9(23), 2085-2093.
  • Cristalli, G., Camaioni, E., & Vittori, S. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5435-5443.
  • D'hooghe, M., & De Kimpe, N. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry, 16(23), 1837-1853.
  • Hopkins, S. L., Clarke, K. T., Clegg, J. K., & Gee, W. J. (2025). One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. Organic & Biomolecular Chemistry, 23, 614-618.
  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • Nikolaropoulos, S. S., Koutsandrea, E. G., & Fousteris, M. A. (2014). Synthesis of new tetracyclic paullone derivatives as potential CDK inhibitors. Drug research, 64(10), 527-533.
  • Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules.
  • Suzuki, A., Ishikawa, S., & Kobayashi, S. (2019). Highly Selective Reductive Cross-Amination between Aniline or Nitroarene Derivatives and Alkylamines Catalyzed by Polysilane-Supported Rh/Pt Bimetallic Nanoparticles. Synlett, 30(04), 387-392.
  • Aaltodoc. (n.d.). Multi-component reactions: Methods for drug discovery. Retrieved from [Link]

  • Chang, C. P., & Sun, C. M. (2025). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents.
  • ResearchGate. (n.d.). Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity. Retrieved from [Link]

  • Sharma, S., & Singh, B. K. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153239.
  • Demkovich, M., & Korniyenko, I. (2023). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 28(5), 2324.
  • de la Torre, M. C., & Sierra, M. A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488.
  • Basile, L., Gangarossa, G., Niso, M., De Stradis, A., Contino, M., Perrone, R., ... & Lacivita, E. (2022). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1, 4-Diazepane-Based Sigma Ligands. ACS Omega, 7(42), 37803-37816.
  • ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • Dzitko, K., Paneth, A., Plech, T., & Paneth, P. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. International Journal of Molecular Sciences, 23(6), 3168.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6,6-Dimethylazepan-4-one Hydrochloride Synthesis &amp; Yield Optimization

Welcome to the Technical Support and Troubleshooting portal for the synthesis of 6,6-Dimethylazepan-4-one hydrochloride (CID: 134690960)[1]. This guide is designed for medicinal chemists and process scientists seeking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting portal for the synthesis of 6,6-Dimethylazepan-4-one hydrochloride (CID: 134690960)[1]. This guide is designed for medicinal chemists and process scientists seeking to optimize the scalability, regioselectivity, and overall yield of this critical seven-membered heterocyclic building block.

Core Synthetic Strategy & Mechanistic Rationale

The most scalable and reliable industrial approach for synthesizing azepan-4-one derivatives is the Lewis acid-mediated homologation (ring expansion) of a piperidone precursor[2]. For the 6,6-dimethyl architecture, the optimal starting material is 1-Boc-3,3-dimethylpiperidin-4-one .

SynthesisWorkflow A 1-Boc-3,3-dimethyl- piperidin-4-one B Ring Expansion EDA / BF3·OEt2 (-35°C) A->B Homologation C Intermediate β-Keto Ester B->C N2 Extrusion D Hydrolysis & Decarboxylation (4N HCl, Reflux) C->D Deprotection E 6,6-Dimethylazepan- 4-one HCl D->E -CO2, -Isobutylene

Workflow for the synthesis of 6,6-dimethylazepan-4-one HCl via ring expansion.

The Causality of Regioselectivity (Why the 6,6-isomer?)

A common concern during ring expansion is regioselectivity: will the methylene insertion yield the 3,3-dimethyl or the 6,6-dimethyl isomer? The causality lies in the migratory aptitude of the alpha-carbons during the 1,2-alkyl shift of the diazonium intermediate.

In homologation reactions, the more substituted carbon is better equipped to stabilize the developing positive charge in the transition state. Consequently, the quaternary alpha-carbon (C3, bearing the gem-dimethyl group) migrates preferentially over the secondary alpha-carbon (C5). This inserts the new diazo-derived methylene group directly between the ketone and the gem-dimethyl center, elegantly and selectively constructing the 6,6-dimethylazepan-4-one scaffold.

Mechanism N1 Ketone Activation by BF3·OEt2 N2 Nucleophilic Attack by Ethyl Diazoacetate N1->N2 N3 Tetrahedral Diazonium Intermediate N2->N3 N4 Regioselective 1,2-Alkyl Shift (Quaternary C3 migrates over Secondary C5) N3->N4 N5 β-Keto Ester Formation (N2 Gas Extrusion) N4->N5 -N2

Mechanistic pathway of the BF3-mediated regioselective ring expansion.

Experimental Protocols

This self-validating protocol utilizes a telescoped deprotection/decarboxylation to minimize isolation steps and maximize throughput.

Step 1: Lewis Acid-Mediated Ring Expansion
  • Preparation: Dissolve 1-Boc-3,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) under a strict nitrogen atmosphere[2].

  • Cooling: Submerge the reactor in a dry ice/acetone bath to reach an internal temperature of -40 °C to -25 °C[2].

  • Simultaneous Addition (Critical): Simultaneously, but from independent dropping funnels, add ethyl diazoacetate (EDA, 1.4 eq) and boron trifluoride etherate (BF3·OEt2, 1.1 eq) dropwise over 2-4 hours[2].

    • Expert Insight: Simultaneous addition prevents the dangerous accumulation of unreacted EDA, which can polymerize explosively in the presence of Lewis acids. It also ensures a steady, controlled evolution of N2 gas.

  • Maturation: Stir the mixture continuously at -35 °C for 1.5 hours, then allow it to slowly warm to room temperature[3].

  • Quench & Extraction: Wash the reaction solution with 30% aqueous potassium carbonate to neutralize the acid and precipitate boron salts[3]. Extract the organic phase with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude β-keto ester[3].

Step 2: Telescoped Decarboxylation and Deprotection
  • Acidic Hydrolysis: Dissolve the crude β-keto ester in 4N aqueous hydrochloric acid (approx. 10-15 volumes)[3].

  • Reflux: Heat the mixture to a vigorous reflux (100 °C) for 6-8 hours[3].

    • Expert Insight: This is a highly efficient telescoped transformation. The strong aqueous acid hydrolyzes the ethyl ester to a β-keto acid, which rapidly decarboxylates under heat (validated by continuous CO2 bubbling). Simultaneously, the acidic conditions cleave the N-Boc group (releasing isobutylene), directly forming the stable amine hydrochloride salt[3].

  • Isolation: Remove the solvent under reduced pressure to yield a light yellow oil that crystallizes into the final hydrochloride salt upon standing or trituration with cold ether[3].

Quantitative Data & Optimization Metrics

Use the following benchmark tables to evaluate your reaction parameters against established industrial standards.

Table 1: Optimization of Ring Expansion Conditions

Temperature RangeEDA (Eq)BF3·OEt2 (Eq)Regioselectivity (6,6- vs 5,5-)Overall YieldPrimary Impurity Profile
0 °C to 5 °C1.51.260:40< 35%Epoxides, EDA polymers
-20 °C to -10 °C1.41.175:2565%Minor epoxides
-40 °C to -25 °C 1.39 1.12 > 90:10 85–88% Clean conversion

Table 2: Decarboxylation/Deprotection Optimization

Acid SystemTemp / TimeConversionPurity (HPLC)Observation
1N HClReflux, 12h60%70%Incomplete decarboxylation
TFA / DCM25 °C, 4hDeprotectedN/ANo decarboxylation (ester remains)
4N HCl Reflux, 6h > 99% > 98% Complete dual-cleavage

Troubleshooting & FAQs

Q: Why is my ring expansion yield so low, and why am I seeing epoxide byproducts in the NMR? A: This is almost exclusively a temperature control issue. If the internal temperature rises above -25 °C during the EDA/BF3 addition, the tetrahedral diazonium intermediate thermodynamically favors oxirane (epoxide) formation rather than the desired 1,2-alkyl shift[2]. Ensure your cooling capacity matches your reaction scale and reduce the addition rate of the reagents.

Q: I am observing a mixture of regioisomers. How can I improve the selectivity for the 6,6-dimethyl scaffold? A: While the quaternary carbon inherently possesses a higher migratory aptitude, elevated temperatures can blur this thermodynamic preference, leading to a loss of regiocontrol. Strictly maintaining -35 °C maximizes the energetic difference between the two migration pathways, heavily favoring the 6,6-dimethylazepan-4-one product.

Q: My final product is gummy, and the LC-MS shows a mass corresponding to the ester (+72 Da). What went wrong? A: The decarboxylation step was incomplete. β-keto esters can be stubbornly resistant to hydrolysis if the acid concentration drops or if the reflux temperature is not maintained. Ensure you are using at least 4N HCl and maintaining a vigorous, rolling reflux for the full 6 hours[3]. If the issue persists, you can perform a step-wise saponification (using NaOH/MeOH) followed by acidification and heating.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: Organic Process Research & Development, ACS Publications. URL:[Link]

  • 6,6-Dimethylazepan-4-one hydrochloride Source: PubChem, National Institutes of Health. URL:[Link]

Sources

Optimization

Technical Support Center: 6,6-Dimethylazepan-4-one Hydrochloride Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 6,6-Dimethylazepan-4-one hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 6,6-Dimethylazepan-4-one hydrochloride (CAS: 2031268-83-2, CID: 134690960) [1].

Azepanone derivatives are highly valued in drug development as conformationally flexible


-turn mimics. However, their synthesis—typically via the ring expansion of piperid-4-ones using ethyl diazoacetate and a Lewis acid—presents significant purification challenges, including regioisomer contamination, Lewis acid complexation, and severe hygroscopicity [2, 3].

This guide synthesizes field-proven insights and chemical causality to help you troubleshoot your workflows and achieve >99% purity.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Regioisomeric Impurities (The 5,5- vs. 6,6-Dimethyl Dilemma)

Q: After the ring expansion of 3,3-dimethylpiperidin-4-one, NMR shows a mixture of regioisomers. How can I efficiently isolate the target 6,6-dimethylazepan-4-one?

Causality: The synthesis of azepan-4-ones frequently relies on the ring expansion of asymmetric piperidones using ethyl diazoacetate and a Lewis acid catalyst (e.g.,


). Because the starting material is asymmetric, migration of either the substituted or unsubstituted 

-carbon can occur, yielding an inevitable mixture of 6,6-dimethyl and 5,5-dimethylazepan-4-one regioisomers [3]. The free amines are highly polar and streak heavily on bare silica, making direct chromatographic separation nearly impossible.

Solution: Temporarily mask the secondary amine. React the crude mixture with di-tert-butyl dicarbonate (


) to form the N-Boc derivatives. The bulky Boc group interacts differently with the adjacent gem-dimethyl groups in the two isomers, significantly amplifying their 

value differences on silica gel. After clean chromatographic separation, the pure N-Boc-6,6-dimethylazepan-4-one can be quantitatively deprotected.
Issue 2: Lewis Acid Adduct Contamination

Q: My isolated yield is low, and the product appears contaminated with boron species. How do I break the


-amine complex? 

Causality: Boron trifluoride is a strong Lewis acid that forms a highly stable, water-soluble coordinate covalent bond with the basic secondary amine of the newly formed azepanone [2]. Standard mild aqueous washes (e.g., saturated


) are insufficiently basic to completely dissociate this adduct, leading to massive product loss in the aqueous phase.

Solution: Utilize a strongly basic, competitive quench. After the reaction reaches completion, carefully quench the mixture with 30% aqueous potassium carbonate (


) and stir vigorously. The high pH (>10) competitively coordinates the boron, liberating the free azepanone base, which can then be efficiently extracted into an organic solvent like ethyl acetate.
Issue 3: Hygroscopicity and "Oiling Out"

Q: When attempting to form the hydrochloride salt, the product forms a sticky oil instead of a crystalline powder. How do I force crystallization?

Causality: 6,6-Dimethylazepan-4-one hydrochloride is severely hygroscopic. If aqueous hydrochloric acid is used, or if the solvent system is not strictly anhydrous, the salt readily absorbs water to form a deliquescent hydrate, which manifests as a stubborn oil[4].

Solution: Perform the salt formation under strictly anhydrous conditions. Dissolve the purified N-Boc intermediate in anhydrous methanol or dichloromethane, and introduce 4 M HCl in anhydrous dioxane [4]. Evaporate the solvent and azeotropically dry the residue with toluene to yield a free-flowing white powder.

Part 2: Quantitative Physicochemical Data

To optimize your purification parameters, refer to the quantitative properties summarized below:

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula

Determines stoichiometric equivalents for salt formation.
Monoisotopic Mass 141.115 Da (Free base) [1]Target mass for LC-MS monitoring of the free base fractions.
Solubility (Salt) Soluble in

, EtOH; Insoluble in

Enables trituration and precipitation using anhydrous diethyl ether.
Hygroscopicity HighNecessitates anhydrous handling, azeotropic drying, and desiccator storage.
Typical Regioisomer Ratio ~60:40 to 70:30 (6,6- vs 5,5-)Mandates rigorous chromatographic separation of the Boc-protected intermediate [3].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology ensures high-purity isolation of 6,6-dimethylazepan-4-one hydrochloride. The protocol is designed as a self-validating system : the physical state of the product at each phase confirms the success of the underlying chemical mechanism.

Step 1: Basic Quench & Extraction

  • Cool the crude ring-expansion reaction mixture to 0 °C.

  • Slowly add 30% aqueous

    
     until the aqueous layer reaches pH >10. (Self-Validation: Achieving pH >10 guarantees the complete dissociation of the 
    
    
    
    -amine adduct).
  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 2: Boc-Protection & Regioisomer Separation

  • Dissolve the crude free base mixture in dichloromethane (DCM).

  • Add 1.1 equivalents of triethylamine (TEA) followed by 1.1 equivalents of

    
    . Stir for 4 hours at room temperature.
    
  • Concentrate the mixture and purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient. Isolate the fraction corresponding to N-Boc-6,6-dimethylazepan-4-one.

Step 3: Anhydrous Deprotection & Salt Formation

  • Dissolve the pure N-Boc intermediate in anhydrous methanol.

  • Add 5.0 equivalents of 4 M HCl in anhydrous dioxane. Stir at room temperature for 2 hours [4].

  • Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Drying: Resuspend the residue in anhydrous toluene and evaporate to dryness. Repeat this process three times to strip away residual dioxane and trace moisture.

  • Trituration: Suspend the dried residue in anhydrous diethyl ether, stir vigorously for 10 minutes, and filter under a stream of inert gas (nitrogen or argon).

  • (Self-Validation: The formation of a crisp, free-flowing white crystalline powder validates that all water has been excluded. If an oil remains, moisture is still present, and Steps 4-5 must be repeated).

Part 4: Purification Workflow Visualization

The following diagram maps the logical flow of the purification strategy, highlighting the transition from crude mixture to pure hydrochloride salt.

PurificationWorkflow Start Crude Reaction Mixture (Azepanone + BF3 Adduct) Workup Basic Quench (30% K2CO3) & EtOAc Extraction Start->Workup Boc Boc Protection (Boc2O, TEA, DCM) Workup->Boc Chromatography Silica Chromatography (Regioisomer Separation) Boc->Chromatography Deprotection Anhydrous Deprotection (4M HCl in Dioxane) Chromatography->Deprotection Crystallization Azeotropic Drying & Ether Trituration Deprotection->Crystallization Pure Pure 6,6-Dimethylazepan-4-one HCl (White Crystalline Powder) Crystallization->Pure

Workflow for isolating and purifying 6,6-dimethylazepan-4-one hydrochloride from crude mixtures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134690960, 6,6-Dimethylazepan-4-one hydrochloride". PubChem. URL: [Link]

  • Huang, Y., et al. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate". Organic Process Research & Development, ACS Publications, 2010. URL: [Link]

  • Marquis, R. W., et al. "Azepanone-Based Inhibitors of Human Cathepsin L". Journal of Medicinal Chemistry, ACS Publications, 2005. URL: [Link]

Troubleshooting

Optimizing reaction conditions for 6,6-Dimethylazepan-4-one hydrochloride synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6,6-Dimethylazepan-4-one hydrochloride. This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6,6-Dimethylazepan-4-one hydrochloride. This document provides a comprehensive resource for optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic process. The information presented herein is based on established chemical principles and field-proven insights to facilitate a successful and reproducible synthesis.

Introduction to the Synthetic Strategy

The synthesis of 6,6-Dimethylazepan-4-one hydrochloride is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. The most common and reliable approach involves the construction of a substituted acyclic diester, followed by an intramolecular Dieckmann condensation to form the seven-membered azepane ring. Subsequent hydrolysis, decarboxylation, and salt formation yield the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Starting Materials B Acyclic Diester Precursor Synthesis A->B Alkylation / Michael Addition C Dieckmann Condensation B->C Base-mediated Cyclization D Hydrolysis & Decarboxylation C->D Acid-catalyzed E Final Product Formation D->E Deprotection & Salt Formation

Caption: General workflow for 6,6-Dimethylazepan-4-one hydrochloride synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Part 1: Acyclic Diester Precursor Synthesis

The successful formation of the acyclic diester is critical for the subsequent cyclization step. A common precursor is an N-protected dialkyl 4,4-dimethyl-3-(alkoxycarbonyl)heptanedioate.

Question 1: I am observing low yields during the synthesis of the acyclic diester precursor. What are the likely causes and how can I improve the yield?

Answer: Low yields in the synthesis of the acyclic diester precursor can often be attributed to several factors related to the reaction conditions and reagent quality.

  • Moisture and Air Sensitivity: Many of the reagents used in the alkylation and Michael addition steps, such as strong bases (e.g., sodium hydride, lithium diisopropylamide), are highly sensitive to moisture and air. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Incomplete Deprotonation: If a strong base is used to generate a carbanion for alkylation, incomplete deprotonation will result in unreacted starting material. Consider using a stronger base or increasing the reaction time and/or temperature. The choice of base is critical; for instance, sodium hydride (NaH) requires a polar aprotic solvent like DMF or THF to be effective.

  • Side Reactions: Unwanted side reactions, such as self-condensation of the starting materials or elimination reactions, can significantly reduce the yield of the desired product. To minimize these, maintain strict temperature control, especially during the addition of reagents. Adding the electrophile slowly at a low temperature can help to control the reaction exotherm and improve selectivity.

  • Purification Losses: The acyclic diester precursor may be difficult to separate from byproducts. Optimize your purification method, whether it be column chromatography or distillation. For chromatography, a careful selection of the eluent system is crucial for good separation.

Troubleshooting Workflow for Low Yield in Precursor Synthesis:

Troubleshooting_Precursor_Yield Start Low Yield of Acyclic Diester CheckMoisture Verify Anhydrous Conditions (Flame-dried glassware, dry solvents) Start->CheckMoisture CheckBase Evaluate Base and Deprotonation (Strength, equivalents, temperature) Start->CheckBase CheckTemp Optimize Reaction Temperature (Slow addition, low temperature) Start->CheckTemp CheckPurification Refine Purification Method (Chromatography, distillation) Start->CheckPurification Solution Improved Yield CheckMoisture->Solution CheckBase->Solution CheckTemp->Solution CheckPurification->Solution

Caption: Decision tree for troubleshooting low yields in precursor synthesis.

Part 2: Dieckmann Condensation

The Dieckmann condensation is the key ring-forming step in this synthesis. It is an intramolecular Claisen condensation that forms the cyclic β-keto ester.[1][2][3]

Question 2: My Dieckmann condensation is not proceeding to completion, or I am observing the formation of byproducts. How can I optimize this reaction?

Answer: The Dieckmann condensation to form a seven-membered ring can be challenging and is highly dependent on the reaction conditions.[1]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base is preferred to promote the intramolecular condensation without causing unwanted side reactions like transesterification. Common choices include sodium hydride (NaH) in an aprotic solvent like toluene or THF, or potassium tert-butoxide (t-BuOK) in tert-butanol. The use of sodium ethoxide in ethanol, while common for Claisen condensations, can lead to transesterification if your starting material has different ester groups.[4]

  • Reaction Concentration (The Ruggli-Ziegler Dilution Principle): To favor the intramolecular Dieckmann condensation over intermolecular reactions (which lead to polymers and other byproducts), the reaction should be performed under high dilution conditions. This is achieved by the slow addition of the acyclic diester precursor to a solution of the base. This maintains a low concentration of the starting material, thereby promoting the intramolecular cyclization.

  • Temperature Control: The reaction temperature needs to be carefully controlled. While some Dieckmann condensations require elevated temperatures to proceed, excessively high temperatures can lead to decomposition and side reactions. It is often beneficial to start the reaction at a lower temperature and gradually increase it.

  • Work-up Procedure: The work-up of the Dieckmann condensation is crucial. The initial product is the enolate of the β-keto ester, which must be protonated during an acidic work-up to yield the final product. Incomplete neutralization of the base or improper pH adjustment during work-up can lead to low yields or the isolation of the enolate salt.

Table 1: Recommended Conditions for Dieckmann Condensation

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic bases that minimize side reactions.
Solvent Anhydrous Toluene or THFAprotic solvents that are compatible with strong bases.
Concentration High Dilution (Slow addition of substrate)Favors intramolecular cyclization over intermolecular reactions.
Temperature 50-110 °C (depending on substrate and base)Balances reaction rate with minimizing decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and enolate by moisture and oxygen.
Part 3: Hydrolysis, Decarboxylation, and Final Product Formation

The final steps of the synthesis involve the conversion of the cyclic β-keto ester to the target ketone and its isolation as the hydrochloride salt.

Question 3: I am having difficulty with the hydrolysis and decarboxylation step, resulting in incomplete reaction or the formation of multiple products. What should I consider?

Answer: The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid can be a sensitive step.

  • Acid Concentration and Temperature: This transformation is typically carried out under acidic conditions (e.g., with aqueous HCl or H₂SO₄) at elevated temperatures. The concentration of the acid and the reaction temperature are key parameters. If the reaction is incomplete, consider increasing the acid concentration or the reflux time. However, overly harsh conditions can lead to degradation of the product.

  • Monitoring the Reaction: The progress of the decarboxylation can be monitored by the evolution of carbon dioxide gas. The reaction is complete when gas evolution ceases.

  • Deprotection of the Nitrogen: If an N-benzyl protecting group is used, it can often be cleaved under the same conditions as the hydrolysis and decarboxylation, especially if a strong acid like HBr is used, or through catalytic hydrogenation. If a different protecting group is used (e.g., Boc), a separate deprotection step will be necessary before the formation of the hydrochloride salt.

  • Formation of the Hydrochloride Salt: To form the hydrochloride salt, the free base of 6,6-Dimethylazepan-4-one is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration. Ensure that the HCl solution is anhydrous to prevent the introduction of water, which can affect the crystallinity and purity of the final product.

Experimental Protocol: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation

  • Hydrolysis and Decarboxylation: The crude β-keto ester from the Dieckmann condensation is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux and maintained at this temperature until the evolution of CO₂ ceases (typically 4-8 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities. The aqueous layer, containing the hydrochloride salt of the product, is then carefully basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

  • Extraction of the Free Base: The free base is extracted from the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Hydrochloride Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or isopropanol). A solution of anhydrous HCl in the same solvent is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Wikipedia contributors. (2023). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

Sources

Optimization

Technical Support Center: Purification of 6,6-Dimethylazepan-4-one Hydrochloride

Welcome to the advanced troubleshooting center for the purification of 6,6-Dimethylazepan-4-one hydrochloride . This aliphatic seven-membered heterocyclic salt is a highly valuable building block in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the purification of 6,6-Dimethylazepan-4-one hydrochloride . This aliphatic seven-membered heterocyclic salt is a highly valuable building block in pharmaceutical development, particularly for designing conformationally flexible β-turn mimics and target-specific antagonists.

Because azepan-4-ones are frequently synthesized via the Lewis acid-catalyzed ring expansion of piperidin-4-ones using ethyl diazoacetate[1, 4], researchers often encounter complex impurity profiles consisting of unreacted starting materials, ring-expansion regioisomers, and degradation products. This guide provides field-proven, mechanistically grounded strategies to isolate the pure hydrochloride salt.

Diagnostic Purification Workflow

Before selecting a purification protocol, it is critical to classify your impurity profile. The following decision matrix illustrates the logical progression for isolating the target compound based on the physicochemical properties of the contaminants.

G Start Impurity Detected in 6,6-Dimethylazepan-4-one HCl Type Identify Impurity Polarity (via HPLC / LC-MS) Start->Type NonPolar Non-Polar Impurity (e.g., unreacted piperidone) Type->NonPolar High Rf / Late Elution Polar Polar/Regioisomeric Impurity (e.g., expansion byproducts) Type->Polar Low Rf / Early Elution Wash Direct Solvent Wash (Diethyl Ether / Hexanes) NonPolar->Wash FreeBase Free-Basing & Extraction (Convert to free amine) Polar->FreeBase Recryst Anti-Solvent Recrystallization (EtOH / Et2O) Wash->Recryst Resalt Anhydrous Re-salting (HCl in Isopropanol) FreeBase->Resalt Resalt->Recryst Pure Pure 6,6-Dimethylazepan-4-one HCl (>99% Purity) Recryst->Pure

Fig 1. Logical workflow for selecting a purification strategy based on impurity polarity.

Frequently Asked Questions (Troubleshooting)

Q: My crude 6,6-Dimethylazepan-4-one hydrochloride contains unreacted non-polar organic starting materials. How can I remove them without losing my product? A: Leverage the extreme polarity difference between the hydrochloride salt and the organic impurities. Because 6,6-Dimethylazepan-4-one is protonated, its crystal lattice is highly ionic and completely insoluble in non-polar solvents like diethyl ether, hexanes, or heptane. You can perform a direct solvent wash by triturating the crude solid in cold diethyl ether [2]. The non-polar impurities will dissolve into the ether, leaving the purified salt intact on the filter paper.

Q: LC-MS indicates the presence of a closely eluting isomer. Why did this form, and how do I remove it? A: This is a classic artifact of the synthesis route. When 3,3-dimethylpiperidin-4-one undergoes ring expansion via ethyl diazoacetate and boron trifluoride etherate, the methylene insertion can theoretically occur on either side of the ketone, generating regioisomers [1, 4]. Because these isomers share nearly identical molecular weights and polarities, standard silica gel chromatography of the salt is ineffective. Solution: You must convert the salt back to its free base form (where subtle steric differences in the isomers become more pronounced), purify the free base via column chromatography or vacuum distillation, and then re-salt the pure fraction using anhydrous HCl [3].

Q: During recrystallization, my product forms a biphasic syrup ("oils out") instead of forming crystals. What is the causality behind this? A: "Oiling out" occurs when the target compound melts out of solution as a liquid phase before it reaches its saturation point for crystallization. For hydrochloride salts, this is almost always caused by the presence of trace water [3]. 6,6-Dimethylazepan-4-one hydrochloride is highly hygroscopic; water disrupts the ionic hydrogen-bonding network required for crystal lattice formation. To prevent this, you must use strictly anhydrous solvents (e.g., absolute ethanol or dry isopropanol) and utilize anhydrous HCl gas or HCl-in-isopropanol solutions rather than aqueous hydrochloric acid [3].

Quantitative Solvent Profiling

To design a self-validating purification system, you must exploit the differential solubility of the compound in its free base versus protonated states.

Table 1: Solvent Selection Matrix for 6,6-Dimethylazepan-4-one

SolventPolarity IndexSolubility (Free Base)Solubility (HCl Salt)Primary Application in Workflow
Water (pH < 3) 10.2LowVery High Aqueous extraction of the salt.
Water (pH > 10) 10.2Low (Oils out) LowForcing the free base into the organic layer.
Dichloromethane 3.1Very High LowExtracting the free base from basic aqueous media.
Isopropanol (IPA) 3.9HighModerate (Heat dep.) Primary solvent for anhydrous recrystallization.
Diethyl Ether 2.8HighInsoluble Anti-solvent for crystallization; washing non-polar impurities.

Step-by-Step Methodologies

Protocol A: Free-Basing, Extraction, and Anhydrous Re-Salting

Use this protocol when dealing with persistent regioisomers or highly polar impurities that co-crystallize with the target salt.

  • Aqueous Dissolution: Suspend 10.0 g of the impure 6,6-Dimethylazepan-4-one hydrochloride in 30 mL of deionized water. Stir until completely dissolved.

  • Basification (Self-Validating Step): Place the flask in an ice bath (0°C). Slowly add 2M NaOH dropwise while monitoring with a pH meter. Continue until the pH reaches strictly >10.5.

    • Causality: The pKa of the azepanone nitrogen is approximately 9.5. Pushing the pH above 10.5 ensures >90% conversion to the lipophilic free base. You will visually validate this when the clear solution becomes cloudy or forms an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (3 x 30 mL). The free base will partition into the lower organic layer.

  • Drying & Concentration: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the free base as a pale oil. (Note: If regioisomers are present, perform silica gel chromatography on this oil before proceeding).
    
  • Anhydrous Re-Salting: Dissolve the pure free base oil in 10 volumes of anhydrous Isopropanol (IPA) under a nitrogen atmosphere.

  • Precipitation: Cool the solution to 0°C. Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether.

    • Causality: The common ion effect and the lack of water will force the immediate precipitation of the highly pure hydrochloride salt as a white crystalline solid [3].

  • Isolation: Vacuum filter the solid, wash with 20 mL of cold, anhydrous diethyl ether, and dry under high vacuum for 12 hours.

Protocol B: Anti-Solvent Recrystallization

Use this protocol to upgrade the purity of a batch (e.g., from 90% to >99%) when impurities are minor and non-isomeric.

  • Saturated Solution Generation: Place the crude 6,6-Dimethylazepan-4-one hydrochloride in a dry, round-bottom flask equipped with a reflux condenser. Add a minimal amount of absolute ethanol (or anhydrous isopropanol) and heat to 70°C. Add solvent dropwise just until the solid completely dissolves.

  • Anti-Solvent Titration: Remove the flask from heat. While the solution is still hot, add anhydrous diethyl ether dropwise with vigorous stirring until the solution becomes faintly turbid (the "cloud point").

  • Lattice Formation (Self-Validating Step): Add exactly one drop of absolute ethanol to clear the turbidity. Cover the flask and allow it to cool to room temperature undisturbed over 4 hours.

    • Causality: Slow cooling ensures thermodynamic control. The target molecules will preferentially pack into the growing crystal lattice, while structurally dissimilar impurities remain solvated in the mother liquor.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize yield.

  • Filtration: Filter the crystals rapidly through a Büchner funnel, wash with ice-cold diethyl ether, and dry in a vacuum desiccator.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate ACS Public
  • Purification of organic hydrochloride salt?
  • Crystallization and dry reagents Sciencemadness Discussion Board
  • 4-Perhydroazepinone hydrochloride Synthesis ChemicalBook

Reference Data & Comparative Studies

Validation

Conformational Control in Seven-Membered Heterocycles: A Comparative Guide to 6,6-Dimethylazepan-4-one Hydrochloride and Azepanone Derivatives

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Seven-membered aliphatic heterocycles, particularly azepanes, are now wi...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Seven-membered aliphatic heterocycles, particularly azepanes, are now widely considered privileged scaffolds for drug discovery due to their unique spatial profiles and ability to act as conformationally constrained bioisosteres[1]. Furthermore, azepane-based compounds have demonstrated significant pharmacological properties across various therapeutic areas, most notably as anti-Alzheimer's agents[2].

However, the inherent flexibility of unsubstituted seven-membered rings often results in rapid pseudorotation among multiple twist-chair conformations. This flexibility incurs a high entropic penalty upon binding to rigid biological targets. As a Senior Application Scientist, I approach this challenge through strategic structural modification. By comparing 6,6-Dimethylazepan-4-one hydrochloride [3] against its unsubstituted counterparts (Azepan-4-one and Azepan-3-one), this guide illustrates how the strategic placement of a gem-dimethyl group dictates conformational rigidity, enhances target affinity, and streamlines structural validation[4].

The Thermodynamic Argument: The Gem-Dimethyl Advantage

The selection of a specific azepanone derivative must be driven by the thermodynamic requirements of the target binding pocket.

  • Unsubstituted Azepanones (Azepan-4-one & Azepan-3-one): These molecules exist as an ensemble of rapidly interconverting conformers at room temperature. When these flexible rings bind to a target (e.g., the active site of BACE1), the molecule must "freeze" into a single bioactive conformation. The loss of rotational and vibrational degrees of freedom results in a significant entropic penalty (

    
    ), which diminishes overall binding affinity (
    
    
    
    ).
  • 6,6-Dimethylazepan-4-one Hydrochloride: The introduction of two methyl groups at the C6 position induces the Thorpe-Ingold effect (angle compression). The steric bulk of the gem-dimethyl group forces the internal bond angles of the ring to compress, restricting pseudorotation and locking the heterocycle into a highly populated, pre-organized twist-chair conformation. This pre-organization minimizes the entropic penalty of binding, driving a more favorable free energy of association.

Comparative Quantitative Profiling

The definitive assignment of the carbonyl position and the assessment of ring dynamics are critical validation steps[4]. The table below synthesizes the physicochemical and spectroscopic distinctions between these derivatives.

Property / Feature6,6-Dimethylazepan-4-one HClAzepan-4-one HClAzepan-3-one HCl
Molecular Weight 177.67 g/mol 149.62 g/mol 149.62 g/mol
Conformational State Locked (Restricted pseudorotation)Highly FlexibleHighly Flexible
Target Binding Entropy Minimal Penalty (Pre-organized)Significant PenaltySignificant Penalty
Key ¹H NMR (CDCl₃)

1.1 (s, 6H, -CH₃), simplified ring multiplets

2.5-2.7 (t, 2H, -CH₂-C=O)

2.6-2.8 (t, 2H, -CH₂-C=O)
α-Proton Deshielding Symmetrical deshielding at C3/C5Symmetrical deshieldingAsymmetrical (

-protons highly deshielded)
Primary Application Rigid pharmacophore for kinase/BACE1 pocketsFlexible linker / General building blockRegioisomeric control studies
Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental workflows must be designed to internally verify their own accuracy. Below are two field-proven protocols for evaluating azepanone derivatives.

Protocol 3.1: Conformational Validation via Variable-Temperature NMR (VT-NMR)

Causality: Room-temperature NMR of flexible azepanes yields time-averaged spectra, masking true 3D geometry. VT-NMR lowers the thermal energy of the system below the activation barrier of pseudorotation, allowing us to observe distinct conformers and quantify the rigidity imparted by the gem-dimethyl group. Self-Validating Mechanism: The inclusion of a neat methanol capillary acts as an internal chemical shift thermometer. This ensures that any observed spectral coalescence is strictly a function of the molecule's thermodynamic barrier, completely ruling out instrumental temperature drift.

  • Sample Preparation: Dissolve 10 mg of 6,6-Dimethylazepan-4-one HCl in 0.6 mL of anhydrous CDCl₃. Add 1.0

    
    L of Tetramethylsilane (TMS) as a 0 ppm reference.
    
  • Internal Calibration: Insert a sealed glass capillary containing neat methanol into the NMR tube. The chemical shift difference between the methyl and hydroxyl protons of methanol will serve as the absolute temperature calibrant.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra at 298K.

  • Cooling Gradient: Gradually lower the probe temperature in 10K increments down to 213K. Allow 5 minutes of equilibration at each step.

  • Analysis: Monitor the decoalescence of the simplified room-temperature multiplets into distinct, sharp signals representing the locked twist-chair conformer. Calculate the activation energy (

    
    ) of interconversion using the Eyring equation.
    
Protocol 3.2: Orthogonal BACE1 Inhibition FRET Assay

Causality: Azepane derivatives are frequently investigated as inhibitors of BACE1 to block Amyloid-


 production in Alzheimer's models[5]. A Fluorescence Resonance Energy Transfer (FRET) assay is utilized because it allows for continuous, real-time kinetic monitoring of enzyme cleavage without the need for physical separation steps.
Self-Validating Mechanism:  The protocol mandates a "Substrate-Only" control well. If fluorescence increases in the absence of the BACE1 enzyme, it immediately flags the azepanone compound as an auto-fluorescent false positive, validating the integrity of the hit data.
  • Reagent Preparation: Prepare a 50 mM Sodium Acetate buffer (pH 4.5) containing 0.1% CHAPS to maintain enzyme stability.

  • Compound Plating: Dispense 6,6-Dimethylazepan-4-one HCl (and comparative unsubstituted azepanones) into a 384-well black microplate at concentrations ranging from 1 nM to 100

    
    M.
    
  • Control Implementation: Designate columns for Positive Controls (e.g., Verubecestat), Negative Controls (DMSO vehicle), and the critical Substrate-Only Blank (Buffer + Substrate + Compound, no enzyme).

  • Enzyme Addition: Add 10

    
    L of recombinant human BACE1 enzyme (final concentration 1 nM) to all wells except the Substrate-Only blanks. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
    
  • Reaction Initiation: Add 10

    
    L of FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).
    
  • Kinetic Readout: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes. Calculate the IC₅₀ based on the initial cleavage velocity (

    
    ).
    
Mechanistic Pathway & Workflow Visualizations

ValidationWorkflow A Synthesize Azepanone Derivatives B 1H & 13C NMR (Room Temp) A->B C Variable-Temperature NMR (VT-NMR) B->C Assess Dynamics D X-Ray Crystallography (Solid State) B->D 3D Mapping E Conformational Rigidity Confirmed C->E D->E

Workflow for the structural and conformational validation of azepanone derivatives.

BACE1Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active) APP->BACE1 Cleavage ABeta Amyloid-Beta Aggregation BACE1->ABeta Pathogenesis Azepanone 6,6-Dimethylazepan-4-one Derivative Azepanone->BACE1 Competitive Inhibition Neuro Neuroprotection Azepanone->Neuro Promotes ABeta->Neuro Blocks

Mechanism of BACE1 inhibition by conformationally locked azepanone derivatives.

References
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review PubMed / National Institutes of Health (NIH)[Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Semantic Scholar / Bioorganic & Medicinal Chemistry[Link]

  • 6,6-Dimethylazepan-4-one hydrochloride (CID 134690960) PubChem / National Library of Medicine[Link]

Sources

Comparative

Definitive Structural Confirmation of 6,6-Dimethylazepan-4-one Hydrochloride Derivatives

Topic: Confirming the structure of 6,6-Dimethylazepan-4-one hydrochloride derivatives Content Type: Publish Comparison Guide A Comparative Analytical Guide for Drug Development Professionals Executive Summary & Core Dire...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the structure of 6,6-Dimethylazepan-4-one hydrochloride derivatives Content Type: Publish Comparison Guide

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary & Core Directive

In the synthesis of seven-membered heterocyclic rings, particularly azepanes, regioisomerism is a persistent challenge. For the scaffold 6,6-dimethylazepan-4-one hydrochloride , the primary structural ambiguity often lies in distinguishing it from its thermodynamically or kinetically accessible isomers, such as the 3,3-dimethyl or 5,5-dimethyl analogues.

This guide provides an autonomous, evidence-based protocol to unambiguously validate the 6,6-dimethylazepan-4-one core. Unlike standard characterization reports, this document focuses on the causality of spectral features—explaining why specific signals confirm the 6,6-substitution pattern and how to rule out alternatives using a self-validating NMR logic.

The Structural Challenge: Regioisomerism in Azepanes

The synthesis of dimethylazepan-4-ones often involves ring expansion (e.g., Schmidt reaction or Beckmann rearrangement) or cyclization of diesters (Dieckmann condensation). These pathways can yield mixtures of regioisomers depending on the symmetry of the starting material.

Target Molecule: 6,6-Dimethylazepan-4-one HCl[1]

  • Connectivity: N(1)-C(2)-C(3)-C(4)=O-C(5)-C(6)[Me2]-C(7)-N(1)

  • Critical Feature: The gem-dimethyl group is flanked by a methylene group adjacent to the ketone (C5) and a methylene group adjacent to the nitrogen (C7).

Primary Impurity/Isomer: 3,3-Dimethylazepan-4-one HCl

  • Connectivity: N(1)-C(2)-C(3)[Me2]-C(4)=O-C(5)-C(6)-C(7)-N(1)

  • Critical Feature: The gem-dimethyl group isolates the C2 methylene from the rest of the carbon chain.

Comparative Logic Table

The following table summarizes the expected spectral differences, serving as the primary decision matrix.

Feature6,6-Dimethylazepan-4-one (Target)3,3-Dimethylazepan-4-one (Isomer)Causality/Reasoning
C2-H Multiplicity Triplet (coupled to C3-H)Singlet (isolated by C3-quat)C2 is

to Nitrogen. In the 3,3-isomer, C3 is quaternary, blocking coupling.
C7-H Multiplicity Singlet (isolated by C6-quat)Triplet (coupled to C6-H)C7 is

to Nitrogen. In the 6,6-isomer, C6 is quaternary, blocking coupling.
C5-H Multiplicity Singlet (isolated by C6-quat)Triplet (coupled to C6-H)C5 is

to Carbonyl. In the 6,6-isomer, C6 is quaternary.
Spin Systems Two isolated systems: (C2-C3) and (C5, C7 isolated)One isolated (C2) and one continuous (C5-C6-C7)The quaternary carbon breaks the spin system differently in each isomer.
HMBC Correlation Methyls

C5 (Carbonyl

) & C7 (Nitrogen

)
Methyls

C2 (Nitrogen

) & C4 (Carbonyl)
Long-range coupling identifies the neighbors of the quaternary carbon.

Experimental Protocol: Self-Validating Characterization

This protocol is designed to be self-validating : the data acquired in Step 2 must mathematically corroborate the data from Step 1.

Step 1: Sample Preparation (Salt Form Optimization)

The hydrochloride salt stabilizes the amine but can cause broadening if exchangeable protons are not managed.

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    for salts to ensure solubility and distinct N-H signals).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). If conformational broadening is observed (common in 7-membered rings), heat to 340 K to sharpen signals by fast exchange.

Step 2: 1H NMR Acquisition & Processing

Parameters:

  • Pulse sequence: zg30

  • Scans: 16 (minimum)[2]

  • Spectral Width: -2 to 14 ppm (to capture ammonium protons).

Analysis Workflow:

  • Identify the Ammonium Protons: Look for broad singlets/humps at 8.0–10.0 ppm (

    
    ). Integration = 2H.
    
  • Locate the Methyls: Strong singlet at

    
    1.0–1.2 ppm. Integration = 6H.
    
  • Analyze the Methylene Region (2.0–4.0 ppm):

    • Target Confirmation: You must find two distinct singlets (integrating 2H each) and two distinct triplets (integrating 2H each).

    • Rejection Criteria: If you see a 3-spin multiplet system (t-m-t pattern), the structure is likely the 3,3- or 5,5-isomer.

Step 3: 2D NMR Validation (HMBC)

Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling.

  • Focus: Correlate the Methyl proton signal (

    
    1.1 ppm) to the quaternary carbon (C6) and its neighbors.
    
  • The "Smoking Gun": In the 6,6-isomer, the methyl protons will show 3-bond correlations (

    
    ) to:
    
    • C5: A carbon signal at

      
      50-55 ppm ( 
      
      
      
      to ketone).
    • C7: A carbon signal at

      
      50-60 ppm ( 
      
      
      
      to nitrogen).
    • Note: Both targets are methylene carbons. If the methyls correlate to a Carbonyl carbon (

      
      208 ppm), you have the 3,3-isomer (where methyls are 
      
      
      
      to carbonyl) or 5,5-isomer.

Visualization of Structural Logic

The following diagrams illustrate the decision logic and the specific HMBC correlations required for confirmation.

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher through the NMR data interpretation to rule out isomers.

DecisionTree Start Start: 1H NMR Spectrum (DMSO-d6) CheckMethyls Check Methylene Region (2.0 - 4.0 ppm) Start->CheckMethyls Pattern1 Pattern A: 2 Singlets (2H each) + 2 Triplets (2H each) CheckMethyls->Pattern1 Observed Pattern2 Pattern B: 1 Singlet (2H) + Multiplet System (C5-C6-C7) CheckMethyls->Pattern2 Observed HMBC Run HMBC Experiment (Methyl Correlations) Pattern1->HMBC Conclusion2 Candidate: 3,3-Dimethyl (Isomer) Pattern2->Conclusion2 Conclusion1 Candidate: 6,6-Dimethyl (Target) FinalReject REJECT: Isomer Identified Conclusion2->FinalReject Corr1 Methyls correlate to: C5 (CH2-C=O) & C7 (CH2-N) HMBC->Corr1 Corr2 Methyls correlate to: C4 (C=O) & C2 (CH2-N) HMBC->Corr2 FinalConfirm CONFIRMED: 6,6-Dimethylazepan-4-one Corr1->FinalConfirm Corr2->FinalReject

Caption: Logic flow for distinguishing 6,6-dimethylazepan-4-one from its regioisomers using 1H NMR splitting patterns and HMBC correlations.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific connectivity proofs.[3]

HMBC_Map cluster_mol 6,6-Dimethylazepan-4-one Core Me Methyl Protons (1.1 ppm) C6 C6 (Quat) (~35 ppm) Me->C6 2J (Strong) C5 C5 (CH2) (Alpha to C=O) Me->C5 3J C7 C7 (CH2) (Alpha to N) Me->C7 3J Note CRITICAL CHECK: If Me correlates to C4 (C=O), it is the 3,3-isomer. C4 C4 (C=O) (~210 ppm)

Caption: Key HMBC correlations. The absence of a correlation between Methyl protons and the Carbonyl carbon (C4) is definitive for the 6,6-isomer.

Supporting Data & Reference Values

To facilitate direct comparison, the following table lists approximate chemical shifts (


) expected in DMSO-d

.
PositionAtom Type

(ppm)
Multiplicity

(ppm)
HMBC Correlation (from H)
1 NH

9.0-9.5br s--
2 CH

3.2-3.4Triplet~45C3, C4
3 CH

2.8-3.0Triplet~40C2, C4
4 C=O--~208-
5 CH

2.6-2.7Singlet ~52C4, C6, Me
6 C_quat--~35-
7 CH

3.0-3.1Singlet ~55C6, Me, C2
Me CH

1.0-1.1Singlet~25C5, C6, C7

Note: Chemical shifts may vary slightly based on concentration and temperature. The multiplicity and connectivity are the invariant constants.

References

  • BenchChem. (2025).[4][5] Validating the Structure of Novel Azepan-3-one Derivatives: A Comparative Guide. Retrieved from

  • PubChem. (2025).[6] 6,6-Dimethylazepan-4-one Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2025). General procedures for 7-membered ring formation and Dieckmann Condensation. Retrieved from

  • Thieme Connect. (2011).[7] NMR Spectra of Azepines and Azepinones. Houben-Weyl Methods of Organic Chemistry. Retrieved from

Sources

Validation

The Pivotal Role of In-Vitro and In-Vivo Studies in Characterizing Novel 6,6-Dimethylazepan-4-one Hydrochloride Based CDK4/6 Inhibitors

A Senior Application Scientist's Guide to Preclinical Evaluation In the landscape of modern oncology, the quest for selective and potent therapeutic agents is paramount. The 6,6-dimethylazepan-4-one hydrochloride scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of modern oncology, the quest for selective and potent therapeutic agents is paramount. The 6,6-dimethylazepan-4-one hydrochloride scaffold has emerged as a promising starting point for the development of novel kinase inhibitors due to its unique three-dimensional structure and synthetic tractability.[1][2][3][4] This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the preclinical characterization of a hypothetical, yet scientifically plausible, lead compound derived from this scaffold: AZD-C4 , a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

The dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer, making it a well-validated therapeutic target.[5][6][7][8] This guide will navigate the critical experiments necessary to build a robust data package for a compound like AZD-C4, from initial biochemical potency to in-vivo efficacy, providing the foundational evidence required for progression towards clinical development.

Part 1: In-Vitro Characterization: Establishing Potency, Selectivity, and Cellular Activity

In-vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the direct interactions between a compound and its biological target, as well as its effects on cellular processes. These studies are essential for establishing a compound's mechanism of action and for optimizing its structure-activity relationship (SAR).

Biochemical Potency: Direct Target Engagement

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory activity against the purified target enzymes. This is typically achieved through cell-free biochemical assays.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.[9][10][11][12]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in kinase reaction buffer to a working concentration (e.g., 10 nM).

    • Prepare a substrate solution containing a specific peptide substrate for CDK4/6 (e.g., a fragment of the Retinoblastoma protein, Rb) and [γ-³³P]ATP at a concentration close to its Km value.

    • Prepare serial dilutions of AZD-C4 and a reference compound (e.g., Palbociclib) in DMSO, followed by a further dilution in kinase reaction buffer.

  • Assay Procedure:

    • In a 96-well filter plate, add 10 µL of the diluted compound or vehicle (DMSO control).

    • Add 20 µL of the kinase/enzyme solution to each well.

    • Initiate the reaction by adding 20 µL of the substrate/[γ-³³P]ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency of AZD-C4 vs. Palbociclib

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)Kinase Selectivity (CDK6/CDK4)
AZD-C4 8253.1
Palbociclib11161.5

This hypothetical data suggests that AZD-C4 is a potent inhibitor of CDK4 with good selectivity over CDK6, comparable to the established drug Palbociclib.

Cellular Activity: Translating Biochemical Potency to a Biological Context

While biochemical assays confirm direct target engagement, cell-based assays are crucial to assess a compound's ability to penetrate cell membranes, engage its target in a complex intracellular environment, and elicit a desired biological response.[3][13][14][15]

Experimental Protocol: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]

  • Cell Culture:

    • Culture human breast cancer cell lines (e.g., MCF-7 [HR+], MDA-MB-231 [Triple-Negative]) in appropriate media and conditions.

  • Assay Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of AZD-C4 or a reference compound for 72 hours. Include a vehicle control (DMSO).

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for cell proliferation inhibition by plotting viability against compound concentration.

Data Presentation: Anti-proliferative Activity of AZD-C4

CompoundMCF-7 IC50 (nM)MDA-MB-231 IC50 (nM)
AZD-C4 95>10,000
Palbociclib110>10,000

This hypothetical data demonstrates that AZD-C4 selectively inhibits the proliferation of HR+ breast cancer cells (MCF-7), which are known to be dependent on the CDK4/6 pathway, while having minimal effect on triple-negative breast cancer cells (MDA-MB-231) that often have alternative drivers of proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

To confirm that the anti-proliferative effect is due to cell cycle arrest at the G1 phase, flow cytometry analysis of DNA content is performed.[19][20][21][22]

  • Cell Treatment and Harvesting:

    • Treat MCF-7 cells with AZD-C4 at concentrations around its IC50 value for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

    • Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Treatment with AZD-C4 is expected to show a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, confirming a G1 cell cycle arrest.

Visualization of the CDK4/6 Signaling Pathway

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex (Active) CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates transcription Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F Cell_Cycle_Progression G1-S Phase Transition S_Phase_Genes->Cell_Cycle_Progression AZD_C4 AZD-C4 AZD_C4->CDK4_6_CyclinD inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of AZD-C4.

Part 2: In-Vivo Evaluation: Assessing Efficacy and Tolerability in a Living System

While in-vitro studies provide valuable mechanistic insights, in-vivo models are indispensable for evaluating a drug candidate's efficacy, pharmacokinetics, and safety profile in a complex biological system.[1][6][23][24] For oncology drug development, xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.

Experimental Protocol: Breast Cancer Xenograft Model

This protocol describes the establishment of a cell line-derived xenograft (CDX) model using MCF-7 cells to evaluate the in-vivo anti-tumor activity of AZD-C4.[13][14][24][25]

  • Animal Husbandry and Cell Implantation:

    • Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Implant a 17β-estradiol pellet subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.

    • Inject a suspension of MCF-7 cells (e.g., 5 x 10⁶ cells in Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, AZD-C4 low dose, AZD-C4 high dose, reference compound).

    • Administer AZD-C4 and the reference compound orally (gavage) daily for a specified period (e.g., 21 days).

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume throughout the treatment period.

    • Monitor the body weight of the mice as an indicator of general health and treatment tolerability.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot for p-Rb).

Data Presentation: In-Vivo Efficacy of AZD-C4 in MCF-7 Xenograft Model

Treatment GroupMean Tumor Volume Change from Baseline (%)Mean Body Weight Change (%)
Vehicle Control+250+2
AZD-C4 (25 mg/kg) +50-1
AZD-C4 (50 mg/kg) -30 (Tumor Regression)-4
Palbociclib (50 mg/kg)-25 (Tumor Regression)-3

This hypothetical data indicates that AZD-C4 demonstrates dose-dependent anti-tumor activity in vivo, with the higher dose leading to tumor regression. The observed body weight changes suggest the treatment is generally well-tolerated at these doses.

Visualization of the In-Vitro to In-Vivo Workflow

InVitro_InVivo_Workflow Start 6,6-Dimethylazepan-4-one Hydrochloride Scaffold Synthesis Lead Optimization (AZD-C4 Synthesis) Start->Synthesis InVitro In-Vitro Studies Synthesis->InVitro Biochemical Biochemical Assays (Potency & Selectivity) InVitro->Biochemical Cellular Cell-Based Assays (Proliferation & MoA) InVitro->Cellular InVivo In-Vivo Studies Cellular->InVivo Go/No-Go Decision Xenograft Xenograft Models (Efficacy & Tolerability) InVivo->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD IND Investigational New Drug (IND) Application InVivo->IND Go/No-Go Decision

Caption: A streamlined workflow from scaffold to preclinical candidate evaluation.

Conclusion

The preclinical evaluation of a novel therapeutic candidate, such as the hypothetical 6,6-dimethylazepan-4-one hydrochloride-based CDK4/6 inhibitor AZD-C4, is a multi-faceted process that relies on a logical and rigorous progression from in-vitro to in-vivo studies. The in-vitro assays provide essential information on the compound's potency, selectivity, and cellular mechanism of action, while the in-vivo models offer critical insights into its efficacy and safety in a more physiologically relevant setting. The data generated from these studies, when robust and compelling, form the foundation for a successful Investigational New Drug (IND) application and the subsequent initiation of clinical trials. This guide has provided a framework for the key experimental considerations and methodologies that are integral to this critical phase of drug development.

References

  • Alvarez-Fernandez, M., & Malumbres, M. (2020). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Journal of Hematology & Oncology, 13(1), 1-15. Retrieved from [Link]

  • An, H. J., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Journal of Cancer Prevention, 24(4), 233. Retrieved from [Link]

  • Baier, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 790. Retrieved from [Link]

  • Barbero, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5220. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 115(1), 25-9. Retrieved from [Link]

  • Fassl, A., et al. (2022). The role of CDK6 in cancer. Cancers, 14(7), 1647. Retrieved from [Link]

  • Khairani, A. F., et al. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Targets and Therapy, 16, 1-13. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6,6-Dimethylazepan-4-one Hydrochloride

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 6,6-Dimethylazepan-4-one hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling similar heterocyclic ketones and amine hydrochlorides.

A Proactive Approach to Laboratory Safety

Before commencing any work with 6,6-Dimethylazepan-4-one hydrochloride, a thorough risk assessment is crucial. This involves a comprehensive evaluation of the potential hazards associated with the chemical and the experimental procedures. All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[1] It is also vital to ensure that a safety shower, eyewash station, and a spill kit are readily accessible in the event of an emergency.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling 6,6-Dimethylazepan-4-one hydrochloride, based on guidelines for similar chemical compounds.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Chemical splash goggles or a full-face shield.[1][2]Protects against splashes and potential vapors that could cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] Inspect gloves before use and employ proper removal techniques.Prevents skin contact. Similar compounds can cause skin irritation.[3]
Body Protection A chemical-resistant lab coat or coveralls.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be performed in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]Minimizes the inhalation of potentially harmful dust or vapors.[1]

Operational Plan for Safe Handling

A systematic approach is critical for the safe handling of 6,6-Dimethylazepan-4-one hydrochloride in a laboratory setting.

Preparation and Engineering Controls
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.

  • Ventilation: All manipulations of the compound, including weighing and transferring, should be performed inside a certified chemical fume hood to control any dust or vapors.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[1]

Handling Procedures
  • Donning PPE: Put on all recommended PPE before handling the chemical.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[1] Use appropriate tools, such as spatulas and weighing paper, to avoid direct contact.[1]

  • In Solution: When working with the compound in solution, handle it within the fume hood to prevent exposure to splashes and aerosols.[1]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood.[1] Avoid the use of direct flames.[1]

Emergency Response and Disposal

Spill Management
  • Small Spills: For small spills contained within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[1] The absorbed material should then be placed into a sealed and labeled container for hazardous waste disposal.[1]

  • Large Spills: In the case of a large spill, evacuate the immediate area and follow your institution's established emergency procedures.[1]

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste containing 6,6-Dimethylazepan-4-one hydrochloride should be collected in a designated and properly labeled "Halogenated Organic Waste" container.[1]

  • Container Management: Solid waste, such as contaminated gloves and weighing paper, should be collected separately from liquid waste in compatible containers.[1]

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling chemical spills.

PPE_Selection_Workflow PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling 6,6-Dimethylazepan-4-one hydrochloride AssessTask Assess Task: - Weighing - Dissolving - Heating Start->AssessTask AssessExposure Assess Potential Exposure: - Inhalation (dust/vapor) - Skin Contact - Eye Contact (splash) AssessTask->AssessExposure EyeProtection Eye/Face Protection: Chemical Goggles or Face Shield AssessExposure->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) AssessExposure->HandProtection BodyProtection Body Protection: Lab Coat or Coveralls AssessExposure->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessExposure->RespiratoryProtection InspectPPE Inspect PPE for damage EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with work DonPPE->Proceed Spill_Response_Workflow Chemical Spill Response Workflow SpillOccurs Spill Occurs AssessSpill Assess Spill Size and Location SpillOccurs->AssessSpill SmallSpill Small Spill (in fume hood) AssessSpill->SmallSpill LargeSpill Large Spill (outside fume hood) AssessSpill->LargeSpill AbsorbSpill Absorb with inert material (e.g., vermiculite) SmallSpill->AbsorbSpill Yes EvacuateArea Evacuate Immediate Area LargeSpill->EvacuateArea Yes CollectWaste Collect absorbed material in a sealed, labeled container AbsorbSpill->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate DisposeWaste Dispose of as hazardous waste FollowEmergencyPlan Follow Institutional Emergency Procedures EvacuateArea->FollowEmergencyPlan Decontaminate->DisposeWaste

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethylazepan-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6,6-Dimethylazepan-4-one hydrochloride
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